Hsd17B13-IN-66
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H17Cl2F3N4O3 |
|---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[3-(trifluoromethyl)-2-pyridinyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H17Cl2F3N4O3/c1-11-5-6-17(32-22(35)13-8-15(25)21(34)16(26)9-13)19-20(11)31-12(2)33(23(19)36)10-18-14(24(27,28)29)4-3-7-30-18/h3-9,34H,10H2,1-2H3,(H,32,35) |
InChI Key |
CWRMWTMELMXQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=C(C=CC=N4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HSD17B13 and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of potent and selective inhibitors to pharmacologically mimic this protective effect. This guide provides a comprehensive overview of HSD17B13, focusing on a well-characterized chemical probe, BI-3231, as a representative inhibitor. It details the chemical structure, physicochemical properties, biological activity, and the experimental protocols utilized in its evaluation. Furthermore, this document elucidates the known signaling pathways involving HSD17B13 and presents a typical workflow for the discovery and characterization of its inhibitors.
The Target: HSD17B13
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. Its expression is significantly upregulated in the livers of NAFLD patients. The enzyme is localized to the surface of lipid droplets within hepatocytes and is implicated in lipid and retinol metabolism. While its precise endogenous substrates are still under investigation, studies have suggested its involvement in the metabolism of steroids and bioactive lipids.
A Representative Inhibitor: BI-3231
As the initially requested "Hsd17B13-IN-66" is not a publicly documented chemical entity, this guide will focus on BI-3231 , the first potent and selective chemical probe for HSD17B13 to be disclosed in the public domain.
Chemical Structure and Physicochemical Properties
BI-3231 was identified through a high-throughput screening campaign and subsequent chemical optimization. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3,5-difluoro-4-hydroxyphenyl)-5-(1-ethyl-4-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1,3,4-thiadiazole | [1][2] |
| Molecular Formula | C₁₆H₁₄F₂N₄O₃S | [1] |
| Molecular Weight | 380.37 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Good aqueous solubility | [3] |
| Permeability | High permeability | [2] |
Biological Activity and Selectivity
BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13. A noteworthy characteristic of its mechanism is its dependence on the cofactor NAD+ for binding to the enzyme.[3]
| Parameter | Species | Value (nM) | Assay Type | Reference(s) |
| IC₅₀ | Human | 1 | Enzymatic Assay | [1][4] |
| IC₅₀ | Mouse | 13-14 | Enzymatic Assay | [1][4] |
| Kᵢ | Human | 0.7 ± 0.2 | Enzymatic Assay | [2] |
| Cellular IC₅₀ | Human | 11 ± 5 | HEK293 Cell-based | [2] |
| Selectivity (IC₅₀) | HSD17B11 | >10,000 | Enzymatic Assay | [1][2] |
Signaling Pathways Involving HSD17B13
HSD17B13 is embedded in the complex network of hepatic lipid metabolism and inflammatory signaling. Its expression is regulated by key transcription factors, and its activity can influence downstream inflammatory pathways, contributing to the pathophysiology of liver disease.
Experimental Protocols
The discovery and characterization of HSD17B13 inhibitors like BI-3231 involve a series of in vitro and in vivo experiments.
High-Throughput Screening (HTS) for Inhibitor Discovery
A common approach to identify novel inhibitors is through HTS.
Methodology:
-
Assay Principle: A biochemical assay is established to measure the enzymatic activity of purified recombinant human HSD17B13. This often involves monitoring the conversion of a substrate (e.g., estradiol) to its product, coupled with the reduction of NAD+ to NADH. The production of NADH can be detected using a luminescent assay kit (e.g., NAD(P)H-Glo™).[5]
-
Library Screening: A large library of chemical compounds is screened at a fixed concentration against the HSD17B13 enzyme.
-
Hit Identification: Compounds that significantly reduce the enzyme's activity are identified as "hits".
-
Confirmation and Dose-Response: Hits are confirmed through re-testing, and their potency (IC₅₀) is determined by generating dose-response curves.
In Vitro Characterization
Enzymatic Assays:
-
Objective: To determine the potency (IC₅₀, Kᵢ) and selectivity of the inhibitor.
-
Methodology: Purified recombinant HSD17B13 is incubated with a substrate (e.g., estradiol or leukotriene B₄) and the cofactor NAD+.[2] The inhibitor is added at varying concentrations. The reaction progress is monitored, typically by measuring the formation of NADH.[2] Selectivity is assessed by performing similar assays with related enzymes, such as HSD17B11.[2]
Cell-based Assays:
-
Objective: To evaluate the inhibitor's activity in a cellular context.
-
Methodology: A human cell line (e.g., HEK293) is engineered to overexpress HSD17B13. These cells are then treated with a substrate, and the conversion to product is measured in the presence of varying concentrations of the inhibitor.[2] Cell viability assays (e.g., CellTiter-Glo) are run in parallel to rule out cytotoxicity.[2]
Target Engagement Assays:
-
Objective: To confirm direct binding of the inhibitor to HSD17B13.
-
Methodology: A thermal shift assay (e.g., nanoDSF) can be used. This technique measures the change in the melting temperature of the HSD17B13 protein upon binding of the inhibitor. A significant increase in the melting temperature indicates direct binding and stabilization of the protein.[2]
In Vivo Evaluation
Pharmacokinetic (PK) Studies:
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
-
Methodology: The compound is administered to animal models (e.g., mice, rats) via different routes (e.g., intravenous, oral).[2] Blood and tissue samples are collected at various time points to determine the compound's concentration and half-life.
Pharmacodynamic (PD) and Efficacy Studies:
-
Objective: To evaluate the inhibitor's effect on HSD17B13 activity in a living organism and its potential therapeutic benefit.
-
Methodology: Animal models of liver disease (e.g., diet-induced NAFLD) are treated with the inhibitor. The effect on biomarkers of liver injury (e.g., ALT, AST), fibrosis, and inflammation is measured. Target engagement in the liver can be assessed by measuring relevant substrate and product levels.
Conclusion
HSD17B13 represents a promising, genetically validated target for the treatment of chronic liver diseases. The development of potent and selective inhibitors, exemplified by BI-3231, provides valuable tools for further elucidating the biological functions of HSD17B13 and for advancing novel therapeutic strategies for NAFLD and NASH. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of next-generation HSD17B13 inhibitors.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-66 CAS number 2770247-37-3
An In-Depth Technical Guide to HSD17B13, the Target of Hsd17B13-IN-66
Disclaimer: Publicly available scientific literature and patent databases do not currently provide in-depth technical data, including specific synthesis protocols, detailed experimental methodologies, or elucidated signaling pathways for the compound this compound (CAS Number: 2770247-37-3). The information available is primarily from product datasheets, which identify it as an inhibitor of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) with an IC50 of ≤ 0.1 µM for estradiol.
This guide provides a comprehensive overview of the target protein, HSD17B13, to offer the necessary scientific context for researchers, scientists, and drug development professionals interested in its inhibition.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in the liver.[1][2] It is localized to the surface of lipid droplets within hepatocytes.[3][4][5] The enzyme's precise physiological function is still under investigation, but it is implicated in steroid, bioactive lipid, and retinol metabolism.[1][6][7]
Genetic studies have brought HSD17B13 to the forefront of liver disease research. Loss-of-function variants of the HSD17B13 gene are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma (HCC).[3][4][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions.
Quantitative Data on HSD17B13
The following table summarizes key quantitative data related to HSD17B13 and its genetic variants from various studies.
| Parameter | Value/Observation | Species | Study Context | Reference |
| This compound IC50 | ≤ 0.1 µM (for estradiol) | Not Specified | In vitro enzyme inhibition | Vendor Datasheet |
| HSD17B13 rs72613567 Variant | Associated with reduced risk of alcoholic liver disease and NAFLD | Human | Genome-wide association study | [3] |
| HSD17B13 Expression in NAFLD | 5.9-fold higher in NAFLD patients compared to healthy controls | Human | Gene expression analysis | [6] |
| Effect of HSD17B13 Overexpression | Increased lipid droplet size and number in cultured hepatocytes | Human | In vitro cell culture | [6] |
| Effect of HSD17B13 Overexpression | Induced fatty liver in mice due to increased lipogenesis | Mouse | In vivo animal model | [8] |
Signaling and Metabolic Pathways
HSD17B13 is involved in hepatic lipid and retinol metabolism. Its expression is regulated by key transcription factors involved in lipid homeostasis.
HSD17B13 Transcriptional Regulation
The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a central regulator of lipogenesis.[6]
Caption: Transcriptional activation of HSD17B13.
Proposed Role in Retinol Metabolism
HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[6] This function may play a role in the pathophysiology of liver disease, as altered retinoid metabolism is associated with hepatic inflammation and fibrosis. Loss-of-function variants of HSD17B13 lack this enzymatic activity.
Caption: Enzymatic activity of HSD17B13 variants on retinol.
Experimental Protocols
Detailed experimental protocols for studying HSD17B13 are crucial for reproducible research. Below are methodologies cited in the literature for key experiments.
Immunohistochemistry for HSD17B13 in Liver Tissue
This protocol is adapted from studies analyzing HSD17B13 protein expression in liver biopsies.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against HSD17B13 (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 1 hour at room temperature.
-
Detection: The signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
In Vitro Retinol Dehydrogenase Activity Assay
This cell-based assay is used to determine the enzymatic activity of HSD17B13 variants.
-
Cell Culture and Transfection: A human hepatocyte cell line (e.g., Huh7) is cultured in DMEM supplemented with 10% FBS. Cells are transfected with expression vectors for wild-type or variant HSD17B13.
-
Substrate Incubation: 48 hours post-transfection, the culture medium is replaced with a serum-free medium containing all-trans-retinol.
-
Lipid Extraction: After incubation, cells and media are collected. Lipids are extracted using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of retinol and its metabolite, retinaldehyde.
-
Data Analysis: The retinol dehydrogenase activity is calculated based on the amount of retinaldehyde produced, normalized to the total protein concentration in the cell lysate.
Experimental Workflow for Studying HSD17B13 Inhibitors
The following diagram outlines a general workflow for the preclinical evaluation of an HSD17B13 inhibitor like this compound.
Caption: Preclinical workflow for HSD17B13 inhibitor evaluation.
Conclusion
HSD17B13 is a compelling therapeutic target for a range of chronic liver diseases. The protective effects observed with its loss-of-function genetic variants provide a strong rationale for the development of inhibitors. While specific, in-depth data on this compound is not yet in the public domain, the wealth of information on HSD17B13 biology offers a solid foundation for researchers. The experimental protocols and pathways described herein provide a framework for investigating the efficacy and mechanism of action of novel HSD17B13 inhibitors. As research progresses, it is anticipated that more detailed information on specific small molecule inhibitors will become available, further advancing the therapeutic potential of targeting HSD17B13.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Function of HSD17B13 in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a critical player in hepatocyte biology and the pathogenesis of chronic liver diseases.[1] Primarily expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is intricately involved in hepatic lipid metabolism.[2][3] Notably, its expression is significantly upregulated in the context of nonalcoholic fatty liver disease (NAFLD).[3][4]
Groundbreaking human genetic studies have identified loss-of-function variants in the HSD17B13 gene that confer a protective effect against the progression of various chronic liver diseases, including NAFLD, nonalcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and cirrhosis. This discovery has positioned HSD17B13 as a promising therapeutic target for these conditions. This technical guide provides a comprehensive overview of the function of HSD17B13 in hepatocytes, detailing its enzymatic activity, role in lipid metabolism, and the signaling pathways it influences.
Data Presentation
Quantitative Impact of HSD17B13 on Liver Disease Parameters
The following tables summarize key quantitative data from various studies, illustrating the significance of HSD17B13 in liver health and disease.
Table 1: Upregulation of HSD17B13 Expression in NAFLD/NASH
| Condition | Fold Increase in HSD17B13 mRNA Expression | Reference |
| NASH Patients vs. Healthy Controls | 5.9-fold | [1][5] |
| NAFLD Patients vs. Healthy Controls | Significantly higher IHC scores (67.85 ± 1.37 in NASH, 68.89 ± 1.71 in cirrhosis vs. 49.74 ± 4.13 in normal) | [4] |
Table 2: Protective Effect of HSD17B13 Loss-of-Function Variants on Liver Disease Risk
| Genetic Variant | Condition | Risk Reduction | Reference |
| rs72613567:TA (Homozygous) | Alcoholic Liver Disease | 53% | [6] |
| rs72613567:TA (Homozygous) | NAFLD | 30% | [6] |
| rs72613567:TA (per allele) | Cirrhosis | 15% | [7] |
| rs72613567:TA (per allele) | Hepatocellular Carcinoma | 28% | [7] |
| rs6834314:G | Attenuated effect of PNPLA3 GG on advanced fibrosis | Odds Ratio 2.4 (in HSD17B13 AA) vs. not significant (in HSD17B13 AG/GG) | [6] |
Table 3: Effect of HSD17B13 Variants on Liver Enzyme Levels
| Genetic Variant | Liver Enzyme | Effect | Reference |
| rs72613567:TA (Homozygous vs. Wild-Type) | Alanine Aminotransferase (ALT) | Up to 1.3 U/L lower | [7] |
| rs72613567:TA (Homozygous vs. Wild-Type) in high-risk individuals | Alanine Aminotransferase (ALT) | 12% to 18% lower | [7] |
Core Function in Hepatocytes
Lipid Droplet Association and Regulation of Lipid Metabolism
HSD17B13 is predominantly found on the surface of lipid droplets within hepatocytes.[2][3] Its overexpression leads to an increase in the number and size of these lipid storage organelles, suggesting a role in lipid accumulation.[7] Some studies propose that HSD17B13 may stabilize intracellular lipid droplets, thereby preventing their breakdown.[4] This is supported by findings that HSD17B13 can physically interact with adipose triglyceride lipase (ATGL), a key enzyme in lipolysis, on the lipid droplet surface.[8]
Furthermore, HSD17B13 influences the composition of hepatic lipids. Loss-of-function variants are associated with an increase in phospholipids, such as phosphatidylcholines, which may contribute to the protective effect against liver fibrosis.[9]
Enzymatic Activity: Retinol Dehydrogenase
The primary enzymatic function of HSD17B13 identified to date is its activity as a retinol dehydrogenase (RDH).[1][5][10] It catalyzes the conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in the synthesis of retinoic acid.[5] This enzymatic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[1][5] Loss-of-function genetic variants of HSD17B13 exhibit reduced or abolished RDH activity.[1][5]
The metabolism of retinoids is closely linked to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. By modulating retinoid levels, HSD17B13 can indirectly influence HSC activation and the progression of liver fibrosis.[11][12]
Signaling Pathways
LXRα/SREBP-1c Pathway
The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), master regulators of hepatic lipid metabolism. Activation of LXRα induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, leading to its upregulation.[13] This places HSD17B13 downstream of a key lipogenic signaling cascade in the liver.
Figure 1: LXRα/SREBP-1c signaling pathway leading to HSD17B13 expression and lipid accumulation.
Interplay with PNPLA3 and TGF-β1 Signaling in Hepatic Stellate Cell Activation
HSD17B13's function is also intertwined with another key genetic factor in liver disease, Patatin-like phospholipase domain-containing protein 3 (PNPLA3). Loss-of-function variants of HSD17B13 have been shown to mitigate the pro-fibrotic effects of the PNPLA3 I148M risk allele.[6][14] While the precise molecular interaction is still under investigation, it is hypothesized that both proteins, being localized to lipid droplets, may compete for substrates or interacting partners involved in lipid and retinoid metabolism.[2][11]
Recent evidence suggests that the catalytic activity of HSD17B13 in hepatocytes can lead to the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[12][15] This secreted TGF-β1 can then act in a paracrine manner to activate hepatic stellate cells, driving the progression of liver fibrosis.
Figure 2: HSD17B13-mediated activation of hepatic stellate cells via TGF-β1 signaling.
Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to determine the enzymatic activity of HSD17B13 by measuring the conversion of retinol to retinaldehyde and retinoic acid.
Materials:
-
HEK293 cells
-
HSD17B13 expression vector (and control vectors)
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Transfection: Transfect HEK293 cells with the HSD17B13 expression vector or a control vector.
-
Retinol Treatment: 48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 µM) for 8 hours.
-
Sample Preparation: Harvest the cells and cell culture media. Extract retinoids using a suitable organic solvent (e.g., hexane).
-
HPLC Analysis: Quantify the levels of retinaldehyde and retinoic acid in the extracts using HPLC with a UV detector.
-
Normalization: Normalize the results to the protein concentration of the cell lysates.[5]
Overexpression of HSD17B13 in Hepatocytes
This protocol describes the transient transfection of an HSD17B13 expression vector into a hepatocyte cell line, such as HepG2.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
HSD17B13 expression plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Serum-free medium (e.g., Opti-MEM)
-
24-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 75-80% confluency on the day of transfection.
-
Complex Formation:
-
Dilute the HSD17B13 plasmid DNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complexes drop-wise to the wells containing the HepG2 cells in complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Analysis: Assay for HSD17B13 expression and downstream effects (e.g., lipid accumulation) 48-72 hours post-transfection.[16][17]
shRNA-mediated Knockdown of HSD17B13
This protocol outlines the use of lentiviral particles to deliver short hairpin RNA (shRNA) for stable knockdown of HSD17B13 in a hepatocyte cell line like Huh7.
Materials:
-
Huh7 cells
-
Lentiviral particles carrying shRNA targeting HSD17B13 (and a non-targeting control)
-
Complete growth medium
-
Polybrene
-
Puromycin (for selection)
-
12-well plates
Protocol:
-
Cell Seeding: Plate Huh7 cells in a 12-well plate 24 hours prior to transduction to achieve approximately 50% confluency on the day of infection.
-
Transduction:
-
Thaw the lentiviral particles at room temperature.
-
Add the lentiviral particles to the cells in complete medium containing Polybrene (to enhance transduction efficiency).
-
Gently swirl the plate and incubate overnight.
-
-
Selection of Stable Clones:
-
48-72 hours post-transduction, begin selection by adding puromycin to the culture medium.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
-
Expansion and Validation: Expand the puromycin-resistant clones and validate the knockdown of HSD17B13 expression by qRT-PCR and/or Western blotting.[18]
Lipid Droplet Staining
Oil Red O Staining: This is a common method for staining neutral lipids in fixed cells.
-
Fixation: Fix cells with 10% formalin for 30-60 minutes.
-
Permeabilization: Wash with PBS and incubate with 60% isopropanol for 5 minutes.
-
Staining: Incubate with a freshly prepared Oil Red O working solution for 10-20 minutes.
-
Washing: Wash extensively with water to remove excess stain.
-
Counterstaining (Optional): Stain nuclei with hematoxylin.
-
Visualization: Visualize under a light microscope. Lipid droplets will appear red.[17]
BODIPY Staining: This method uses a fluorescent dye for staining lipid droplets in both fixed and live cells.
-
Staining Solution: Prepare a working solution of BODIPY dye (e.g., BODIPY 493/503) in a suitable buffer or medium.
-
Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Visualization: Visualize the stained lipid droplets using a fluorescence microscope with the appropriate filter set.
Figure 3: General experimental workflow for studying HSD17B13 function in hepatocytes.
Discrepancies Between Human Genetics and Mouse Models
It is important to note that there are some discrepancies between the protective effects of HSD17B13 loss-of-function observed in human genetic studies and the phenotypes of Hsd17b13 knockout mouse models.[1][19] Some studies in knockout mice did not show protection from diet-induced liver injury and, in some cases, even reported an exacerbation of steatosis.[1][13]
Possible explanations for these discrepancies include:
-
Species-specific differences: The substrate specificity and/or regulatory mechanisms of mouse Hsd17b13 may differ from the human ortholog.[9]
-
Compensatory mechanisms: The complete knockout of the gene from development in mouse models may lead to compensatory upregulation of other enzymes or pathways that are not present when HSD17B13 function is lost later in life in humans.[9][20]
-
Nature of the genetic variant: The human protective variants often lead to a truncated, inactive protein, which might have different effects than a complete absence of the protein as in a knockout model.[1]
These discrepancies highlight the importance of using human-relevant models and carefully interpreting data from animal studies when developing therapeutics targeting HSD17B13.
Conclusion
HSD17B13 is a key regulator of lipid and retinoid metabolism in hepatocytes, with a clear association with the pathogenesis of chronic liver diseases. Its enzymatic activity as a retinol dehydrogenase and its role in lipid droplet dynamics place it at a crucial intersection of metabolic and fibrotic pathways in the liver. The strong protective effect of its loss-of-function variants in humans makes HSD17B13 a highly attractive therapeutic target for NAFLD, NASH, and other chronic liver conditions. Further research into its precise molecular functions and the development of specific inhibitors hold great promise for the future of liver disease treatment.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Article recommendations for HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 15. biorxiv.org [biorxiv.org]
- 16. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 17. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. scbt.com [scbt.com]
- 19. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
The Role of Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) in Non-alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant global health burden, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[1][2] While environmental factors are key drivers, genetic predisposition plays a critical role in its pathogenesis.[3][4] Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized liver-specific enzyme, has emerged as a focal point of research.[5] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that, paradoxically, confer significant protection against the progression of NAFLD to more severe inflammatory and fibrotic stages.[1][4][6] This discovery has positioned HSD17B13 as a promising therapeutic target for NAFLD/NASH.[2][7][8] This technical guide provides an in-depth overview of the current understanding of HSD17B13, summarizing genetic data, exploring its molecular functions and pathways, detailing key experimental protocols, and discussing its potential in drug development.
HSD17B13: A Liver-Specific, Lipid Droplet-Associated Protein
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[5][9] Unlike other members of this family, HSD17B13 expression is highly restricted to the liver, specifically within hepatocytes.[9]
Subcellular Localization: Subcellular fractionation and imaging studies have confirmed that HSD17B13 is an endoplasmic reticulum (ER) and lipid droplet (LD)-associated protein.[9][10][11][12] Its N-terminal region contains sequences essential for targeting the protein from the ER to the surface of LDs, the central organelles for lipid storage and metabolism.[10][12] The expression of HSD17B13 is significantly upregulated in the livers of both human patients and mouse models with NAFLD.[5][13]
Genetic Variants of HSD17B13 and Protection Against Liver Disease
Multiple human genetic studies have robustly associated specific single nucleotide polymorphisms (SNPs) in the HSD17B13 gene with a reduced risk of developing severe liver disease, including NASH, cirrhosis, and HCC, in the context of both NAFLD and alcoholic liver disease.[7][14] The most extensively studied of these is the rs72613567:TA variant.
The rs72613567 variant is a splice donor variant that results in the creation of a truncated, unstable, and enzymatically inactive HSD17B13 protein.[1][15] Carriers of this loss-of-function allele are protected from the progression of simple steatosis to necroinflammatory stages.[1][4] This protective effect has been replicated across diverse ethnic populations.[1] Other variants, such as rs6834314 and the P260S mutation (rs62305723), also result in a loss of enzymatic function and are associated with decreased inflammation and ballooning in NAFLD patients.[15][16]
Data Presentation: Quantitative Association of HSD17B13 Variants with Liver Disease
The following table summarizes key quantitative data from studies investigating the association between HSD17B13 variants and the risk of NAFLD and its sequelae.
| Variant (SNP) | Allele | Population | Associated Protection | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | Reference |
| rs72613567:TA | TA (insertion) | European descent (obese) | Reduced risk of NAFLD (Homozygotes) | OR: 0.70 (0.57-0.87) | [1] |
| Reduced risk of NASH cirrhosis (Homozygotes) | OR: 0.51 (0.31-0.85) | [1] | |||
| Reduced risk of alcoholic liver disease (Homozygotes) | OR: 0.47 (not specified) | [7] | |||
| Reduced risk of alcoholic cirrhosis (Homozygotes) | OR: 0.27 (not specified) | [7] | |||
| rs72613567:TA | TA (homozygous) | Multi-ethnic Asian | Lower incidence of liver-related complications | HR: 0.004 (0.00-0.64) | [3] |
| rs6834314:G | G | Multi-ethnic Asian | Lower incidence of liver-related complications | HR: 0.01 (0.00-0.97) | [3] |
| rs9992651 | Not specified | Histologically-confirmed NAFLD | Reduced development of NAFLD | OR: 0.74 (0.671–0.826) | [1][4] |
| rs13118664 | Not specified | Histologically-confirmed NAFLD | Reduced development of NAFLD | OR: 0.74 (0.667–0.821) | [1][4] |
Molecular Mechanisms and Signaling Pathways
While the precise mechanisms underlying the protective effects of HSD17B13 loss-of-function are still under intense investigation, several key functions and pathways have been identified.
Enzymatic Activity: A Retinol Dehydrogenase
Initial hypotheses centered on steroid metabolism, but compelling evidence now indicates that HSD17B13 functions as a retinol dehydrogenase (RDH) , catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[1][4][10][15] This enzymatic activity is dependent on its localization to lipid droplets and the presence of its NAD+ cofactor.[10][12][17] Variants like rs72613567 and P260S lead to a loss of this RDH activity.[10][15] The dysregulation of hepatic retinoid metabolism is linked to NAFLD pathogenesis, suggesting that HSD17B13's enzymatic function is a key factor in its role in liver injury.[4][12]
Regulation and Interaction with Lipid Metabolism
HSD17B13 expression is regulated by key transcription factors involved in lipid homeostasis. Liver X receptor α (LXRα) can induce HSD17B13 expression through a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent mechanism.[7][14] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[1][13]
Furthermore, HSD17B13 physically interacts with Adipose Triglyceride Lipase (ATGL), a key enzyme in lipolysis, on the surface of lipid droplets.[18][19] This interaction may modulate lipid turnover and contribute to the accumulation of lipids seen in steatosis. More recently, HSD17B13 has been shown to be a binding partner for the Golgi-associated protein Rab2A, facilitating Golgi-LD interactions that are critical for the lipidation and secretion of very-low-density lipoprotein (VLDL).[20]
Figure 1. HSD17B13 transcriptional regulation by LXRα/SREBP-1c and protein targeting to lipid droplets.
Proposed Mechanism of Action
The wild-type HSD17B13 protein, through its enzymatic activity and protein-protein interactions at the lipid droplet surface, is thought to contribute to a pro-inflammatory lipid microenvironment when the liver is under metabolic stress. This may involve the generation of specific lipid mediators or the alteration of retinoid signaling, ultimately promoting hepatocyte injury, inflammation, and the activation of hepatic stellate cells, which drives fibrosis.[19][21]
In contrast, loss-of-function variants produce an inactive protein. This abrogates the detrimental enzymatic activity and/or scaffolding function, leading to a less injurious lipid environment.[1][4] This is consistent with findings that carriers of the protective rs72613567 variant have reduced levels of hepatocyte ballooning and inflammation, which are key histological features of NASH progression.[21][22]
Figure 2. Contrasting outcomes of Wild-Type vs. Loss-of-Function HSD17B13 under metabolic stress.
Evidence from Experimental Models
While human genetic data are compelling, findings from experimental models have presented a more complex picture.
| Model Type | Key Intervention/Modification | Major Findings | Reference |
| In Vitro (Hepatocyte cell lines) | Overexpression of HSD17B13 | Increased number and size of lipid droplets. | [1] |
| In Vivo (Mouse Overexpression) | Hepatic overexpression of HSD17B13 | Promotes lipid accumulation in the liver. | [5] |
| In Vivo (Mouse Knockout) | Whole-body Hsd17b13 knockout | Failed to protect against high-fat diet, Western diet, or alcohol-induced steatosis and injury. | [7][14][23][24] |
| No difference in fibrosis or HCC development on a long-term Western diet. | [23][24] | ||
| Modest diet- and sex-specific effects on liver fibrosis were observed in one study. | [25] | ||
| In Vivo (Mouse Knockdown) | shRNA-mediated knockdown in obese mice | Markedly improved hepatic steatosis and markers of liver injury (ALT, FGF21). | [26] |
The discrepancy between human genetic data and mouse knockout models is a critical area of investigation. It suggests potential inter-species differences in the function of HSD17B13 or that compensatory mechanisms may exist in germline knockout animals.[23][24] The positive results from adult-onset shRNA knockdown models suggest that the timing of HSD17B13 inhibition may be crucial.[26]
HSD17B13 as a Therapeutic Target
The strong genetic validation in humans makes HSD17B13 a highly attractive therapeutic target. The goal of HSD17B13-targeted therapies is to mimic the protective effect of the loss-of-function variants by inhibiting the protein's enzymatic activity or reducing its expression.
Therapeutic Strategies Under Development:
-
RNA interference (RNAi): Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are being developed to specifically degrade HSD17B13 mRNA in the liver, thereby reducing protein levels.[1][27] At least one RNAi therapeutic, Rapirosiran (formerly AZD7503), has undergone Phase I clinical trials, demonstrating effective knockdown of hepatic HSD17B13 mRNA.[28][29]
-
Small Molecule Inhibitors: The development of small molecules that can bind to the active site of HSD17B13 and inhibit its enzymatic activity is another active area of research.[17]
Figure 3. A generalized workflow for a human genetic association study of HSD17B13 in NAFLD.
Key Experimental Protocols
This section provides an overview of standard methodologies used in HSD17B13 research.
Genotyping of HSD17B13 Variants
-
Objective: To identify the presence of specific HSD17B13 SNPs (e.g., rs72613567, rs6834314) in DNA samples from patients or experimental models.
-
Methodology:
-
DNA Extraction: Genomic DNA is isolated from whole blood or liver tissue using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Genotyping Assay: TaqMan SNP Genotyping Assays or similar probe-based allelic discrimination assays (e.g., rhAmp assays) are commonly used.[3][30]
-
Procedure: The assay consists of a pair of allele-specific probes and a pair of PCR primers. The reaction is run on a real-time PCR instrument. The instrument software analyzes the fluorescent signals to determine the genotype for each sample.
-
Quality Control: Samples with ambiguous calls are typically excluded. A subset of samples is often re-genotyped for confirmation, and concordance rates should exceed 99%.
-
Histological Assessment of NAFLD
-
Objective: To quantitatively score the key histological features of NAFLD (steatosis, lobular inflammation, hepatocyte ballooning, and fibrosis) from liver biopsy samples.
-
Methodology:
-
Sample Preparation: Liver biopsy tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis.
-
Scoring System: The NASH Clinical Research Network (NASH CRN) scoring system is the standard method used.[21]
-
Components:
-
Steatosis: Graded 0-3 based on the percentage of hepatocytes containing fat.
-
Lobular Inflammation: Graded 0-3 based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning: Graded 0-2 based on the presence and extent of ballooned cells.
-
Fibrosis: Staged 0-4, from no fibrosis (F0) to cirrhosis (F4).
-
-
NAFLD Activity Score (NAS): The unweighted sum of the steatosis, inflammation, and ballooning scores (ranging from 0-8). A NAS ≥5 is highly correlated with a diagnosis of definite NASH.
-
NAFLD Induction in Mouse Models
-
Objective: To induce a NAFLD/NASH phenotype in mice to study the in vivo function of HSD17B13.
-
Methodology:
-
Animal Selection: Hsd17b13 knockout mice and wild-type littermate controls are typically used.[23][24]
-
Dietary Interventions:
-
High-Fat Diet (HFD): Typically contains 45-60% of calories from fat. Induces obesity and simple steatosis.
-
Western Diet (WD): High in fat (e.g., 40%) and sucrose/fructose. Can induce features of NASH, including inflammation and some fibrosis over extended periods (e.g., 16+ weeks).[23]
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet: A more aggressive model that rapidly induces steatohepatitis and fibrosis.
-
-
Duration: Diets are administered for a predefined period, ranging from several weeks to months, depending on the desired severity of the phenotype.[23][25]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (liver, serum) are collected for histological scoring, gene expression analysis (qRT-PCR), protein analysis (Western blot), and lipidomics.
-
Conclusion and Future Directions
HSD17B13 has rapidly transitioned from an unknown gene to a genetically validated, high-priority target in the field of chronic liver disease. The protective nature of its loss-of-function variants provides a powerful therapeutic hypothesis: inhibiting HSD17B13 will ameliorate the progression of NAFLD.
Key outstanding questions for future research include:
-
Elucidating the precise enzymatic substrates and products of HSD17B13 in the human liver.
-
Resolving the discrepancies between human genetic findings and mouse knockout models.
-
Fully defining the downstream signaling consequences of HSD17B13's activity on inflammation and fibrosis.
-
Determining the long-term safety and efficacy of therapeutic agents that target HSD17B13.
Understanding the multifaceted role of HSD17B13 at the intersection of lipid and retinoid metabolism will be crucial for developing novel and effective treatments for the millions of patients affected by NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. mdpi.com [mdpi.com]
- 14. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. embopress.org [embopress.org]
- 21. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 23. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 28. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 29. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Integrating genetic and socioeconomic data to predict the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Hsd17B13-IN-66
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, detailed public-domain information regarding the specific quantitative solubility and stability of Hsd17B13-IN-66 (MCE HY-163261; CAS 2770247-37-3) is limited. This guide provides a framework based on available information for similar compounds and general laboratory protocols for small molecule inhibitors. The tables below are illustrative and should be replaced with experimentally determined data.
Introduction to this compound
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3][4][5] this compound, as an inhibitor, is a valuable tool for preclinical research into the therapeutic potential of targeting HSD17B13 for liver diseases.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in in vitro and in vivo studies.
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following table provides an illustrative summary of the expected solubility data for this compound in common solvents.
| Solvent | Exemplary Solubility (mg/mL) | Exemplary Molar Solubility (mM) | Remarks |
| DMSO | ≥ 50 | ≥ 100 | Clear solution, may require sonication. |
| Ethanol | ~10 | ~20 | Soluble. |
| PBS (pH 7.4) | < 0.1 | < 0.2 | Practically insoluble in aqueous buffers. |
| PEG300/Tween-80/Saline (40:5:55) | ≥ 2.5 | ≥ 5 | Formulation for in vivo studies. |
| Corn Oil | ≥ 2.5 | ≥ 5 | Formulation for in vivo studies. |
Stability Profile
The stability of this compound in its solid form and in solution is critical for ensuring the accuracy and reproducibility of experimental results.
| Form | Storage Condition | Exemplary Stability | Remarks |
| Solid (Powder) | -20°C, desiccated | ≥ 2 years | Protect from light and moisture. |
| Solid (Powder) | 4°C, desiccated | ≥ 1 year | For short-term storage. |
| DMSO Stock Solution | -80°C | ≥ 6 months | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | ≥ 1 month | For short-term storage. |
Experimental Protocols
The following sections detail generalized protocols for determining the solubility and stability of a research compound like this compound.
Protocol for Kinetic Solubility Determination
This protocol describes a high-throughput method for assessing the kinetic solubility of a compound in an aqueous buffer.[6][7]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well filter plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to reach a steady state.
-
Filtration: Filter the samples through the filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The highest concentration at which the compound remains in solution is determined as the kinetic solubility.
Protocol for Stability Assessment
This protocol outlines a method to assess the stability of this compound in solution over time at different temperatures.[8]
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mM) in the solvent of interest (e.g., DMSO).
-
Storage: Aliquot the solutions into separate vials and store them under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of the compound in each aliquot using a stability-indicating HPLC method. This involves comparing the peak area of the parent compound to its initial peak area and observing the formation of any degradation products.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate and establish the shelf life of the solution under those conditions.
Biological Context and Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism. Its inhibition is being explored as a therapeutic strategy for NAFLD.
In the context of NAFLD, increased expression of HSD17B13 is associated with the progression of the disease.[1][2] HSD17B13 is localized to lipid droplets within hepatocytes and is thought to play a role in lipid metabolism. By inhibiting the enzymatic activity of HSD17B13, this compound is hypothesized to ameliorate the pathological processes leading to NAFLD.
Experimental Workflow for Inhibitor Characterization
A typical workflow for characterizing a novel inhibitor like this compound involves a series of in vitro and cell-based assays.
This workflow begins with determining the inhibitor's potency (IC50) against the target enzyme in a biochemical assay. Subsequently, its selectivity is assessed against other related enzymes to understand its specificity. Cell-based assays are then employed to confirm its activity in a more physiologically relevant context and to evaluate potential cytotoxicity. Finally, early ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility and metabolic stability, are investigated to assess its drug-like properties.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. criver.com [criver.com]
In Vitro Profile of HSD17B13 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of chronic liver diseases, including nonalcoholic steatohepatitis (NASH). As a lipid droplet-associated enzyme primarily expressed in hepatocytes, HSD17B13 is implicated in hepatic lipid and retinol metabolism.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, fueling the development of potent and selective inhibitors to pharmacologically replicate this protective effect.
This technical guide provides an in-depth overview of the in vitro potency and selectivity of known HSD17B13 inhibitors. While specific data for a compound designated "Hsd17B13-IN-66" is not publicly available, this document summarizes the characteristics of other well-documented inhibitors, offering a valuable reference for researchers in the field. The information presented herein is compiled from various sources and aims to provide a clear and concise summary of the current landscape of HSD17B13 inhibitor development.
HSD17B13 Inhibitor In Vitro Potency
The in vitro potency of HSD17B13 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically assessed through enzymatic and cellular assays that measure the concentration of the inhibitor required to achieve a 50% reduction in enzyme activity (IC50). The following table summarizes the reported in vitro potencies of several known HSD17B13 inhibitors.
| Compound Name | Assay Type | Species | Substrate | IC50 | Reference |
| BI-3231 | Enzymatic | Human | Estradiol | Single-digit nM (Kᵢ) | [4] |
| BI-3231 | Enzymatic | Mouse | Estradiol | Single-digit nM (Kᵢ) | [4] |
| BI-3231 | Cellular | Human | - | Double-digit nM | [4] |
| Compound 1 (BI-3231 precursor) | Enzymatic | Human | Estradiol | 1.4 ± 0.7 µM | [4] |
| Compound 1 (BI-3231 precursor) | Enzymatic | Human | Retinol | 2.4 ± 0.1 µM | [4] |
| EP-036332 | Enzymatic | Human | - | 14 nM | [5] |
| EP-036332 | Enzymatic | Mouse | - | 2.5 nM | [5] |
| EP-040081 | Enzymatic | Human | - | 79 nM | [5] |
| EP-040081 | Enzymatic | Mouse | - | 74 nM | [5] |
| Unnamed Thiazole/Isothiazole | Enzymatic | - | Estrone | ≤ 0.1 µM | [6] |
HSD17B13 Inhibitor In Vitro Selectivity
Selective inhibition of HSD17B13 over other related enzymes is crucial to minimize off-target effects. The 17β-hydroxysteroid dehydrogenase (HSD17B) family consists of 15 members, with HSD17B11 being the closest homolog to HSD17B13.[1] Therefore, selectivity against HSD17B11 is a key parameter evaluated during inhibitor development.
| Compound Name | Selectivity Target | Fold Selectivity | Reference |
| BI-3231 | HSD17B11 | Excellent | [4] |
| EP-036332 | HSD17B11 | >7,000-fold | [5] |
| EP-040081 | HSD17B11 | >1,265-fold | [5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately determine the in vitro potency and selectivity of HSD17B13 inhibitors. Below are representative methodologies for key assays.
HSD17B13 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.
Materials:
-
Recombinant human or mouse HSD17B13 enzyme
-
Substrate: Estradiol, retinol, or leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer: Typically Tris-based buffer (e.g., 40 mM Tris, pH 7.4) containing BSA and a detergent like Tween-20[7]
-
Detection Reagent: A system to measure NADH production, such as the NAD-Glo™ Assay Kit (Promega)[7][8]
-
Test compounds and control inhibitors
-
Microplates (e.g., 384-well)
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the recombinant HSD17B13 enzyme, the substrate, and the cofactor.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced. Luminescence is a common readout.[8]
-
Alternatively, product formation can be directly measured by mass spectrometry.[7]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Workflow for a typical HSD17B13 enzymatic assay.
HSD17B13 Cellular Assay
This assay measures the inhibition of HSD17B13 activity within a cellular context, providing insights into compound permeability and target engagement in a more physiologically relevant system.
Objective: To determine the IC50 of a test compound in a cell-based HSD17B13 activity assay.
Materials:
-
A suitable cell line expressing HSD17B13 (e.g., HEK293, HepG2, or Huh7 cells)[9]
-
Cell culture medium and supplements
-
Substrate (e.g., all-trans-retinol)[9]
-
Test compounds and control inhibitors
-
Lysis buffer
-
Method for detecting the product (e.g., retinaldehyde) via HPLC or LC-MS/MS[9]
-
Assay for protein quantification (e.g., BCA assay)
Methodology:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a defined period.
-
Add the substrate to the cell culture medium and incubate for a further period (e.g., 6-8 hours).[9]
-
Lyse the cells and collect the lysate.
-
Analyze the cell lysate to quantify the amount of product formed using a suitable analytical method like HPLC or LC-MS/MS.[9]
-
Normalize the product formation to the total protein concentration in each sample.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Workflow for a HSD17B13 cellular assay.
HSD17B13 Signaling and Metabolic Context
HSD17B13 is localized to lipid droplets within hepatocytes and is involved in the metabolism of various lipids and retinoids.[1] Its activity can influence downstream signaling pathways related to inflammation and fibrosis. Understanding this context is crucial for interpreting the effects of HSD17B13 inhibition.
Simplified diagram of HSD17B13's role in the hepatocyte.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for chronic liver diseases. While the specific compound "this compound" remains unidentified in public databases, the extensive research on other inhibitors like BI-3231 provides a solid framework for understanding the required in vitro properties for a successful clinical candidate. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of HSD17B13-targeted therapies. Continued open-science efforts will be crucial for the discovery and characterization of new chemical probes to further elucidate the biology of HSD17B13 and accelerate the development of novel treatments for liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Discovering Small Molecule Inhibitors of HSD17B13: A Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A member of the HSD17B superfamily, this enzyme is predominantly expressed in the liver and is localized to lipid droplets.[1][2] The therapeutic rationale for inhibiting HSD17B13 is strongly supported by human genetics; large-scale studies have revealed that naturally occurring loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[3][4][5] This genetic validation has catalyzed significant efforts in the discovery and development of small molecule inhibitors aimed at pharmacologically replicating this protective effect.[5][6]
This technical guide provides an in-depth overview of the core components of an HSD17B13 inhibitor discovery program. It is intended for researchers, scientists, and drug development professionals, offering a summary of the target's biological context, quantitative data on known inhibitors, detailed experimental protocols, and visualizations of key pathways and workflows.
Biological Function and Signaling Pathways
HSD17B13 is an NAD+ dependent oxidoreductase that is implicated in several metabolic processes within hepatocytes.[7][8] While its precise, disease-relevant substrates are still under investigation, it is known to be involved in steroid, lipid, and retinol metabolism.[1][3] Overexpression of HSD17B13 has been shown to promote lipid droplet accumulation in the liver.[3][7]
The expression of HSD17B13 is regulated by key transcription factors involved in lipid homeostasis. Liver X receptor-α (LXRα) can induce HSD17B13 expression through the action of sterol regulatory element-binding protein-1c (SREBP-1c).[3][7][9] Furthermore, HSD17B13 may in turn promote the maturation of SREBP-1c, creating a positive feedback loop that could contribute to lipogenesis.[1][9]
Recent studies have also elucidated a potential role for HSD17B13 in liver inflammation. It has been proposed that HSD17B13 promotes the biosynthesis of platelet-activating factor (PAF), which then activates the PAF receptor (PAFR) and STAT3 signaling pathway.[10] This cascade leads to increased fibrinogen expression, which promotes leukocyte adhesion and contributes to hepatic inflammation.[10]
Small Molecule Inhibitors of HSD17B13
The development of small molecule inhibitors targeting HSD17B13 has gained significant momentum. Several pharmaceutical companies have disclosed potent and selective compounds, with some advancing into clinical trials. These inhibitors are designed to readily penetrate hepatocytes to engage with the intracellular, lipid-droplet-associated target.[11]
| Compound/Series | Type | Potency (Human HSD17B13) | Selectivity | Development Stage | Reference |
| INI-822 | Small Molecule Inhibitor | Potent and selective | Not disclosed | Phase 1 Clinical Trial | [11][12] |
| BI-3231 | Small Molecule Probe | Single-digit nM (Enzymatic) | >10,000-fold vs. HSD17B11 | Preclinical | [11][13] |
| Double-digit nM (Cellular) | [13] | ||||
| BI Phenol Series | Lead Series | Single-digit nM (Enzymatic) | Good vs. HSD17B11 | Preclinical | [13] |
| Double-digit nM (Cellular) | [13] | ||||
| Screening Hit 1 (BI) | Initial HTS Hit | Moderate | Good vs. HSD17B11 | Hit Identification | [8][13] |
Experimental Protocols for Inhibitor Discovery
A typical workflow for identifying and characterizing HSD17B13 inhibitors involves a multi-step process, from large-scale screening to detailed mechanistic studies.
High-Throughput Screening (HTS) using Enzymatic Assays
The initial step involves screening a large chemical library against the enzymatic activity of purified, recombinant human HSD17B13.
-
Objective: To identify initial "hits" that inhibit the enzyme's catalytic activity.
-
Methodology: A robust and high-throughput method like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can be employed.[13]
-
Reaction Mixture: Recombinant human HSD17B13 enzyme is incubated with a known substrate and the cofactor NAD+. Commonly used substrates include estradiol or leukotriene B4 (LTB4).[13] Estradiol is often preferred for its ease of handling.
-
Compound Addition: Test compounds from the library (typically at a concentration like 10 µM) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is quenched, and MALDI-TOF-MS is used to directly measure the amount of product formed (e.g., estrone, if estradiol is the substrate). A decrease in product formation relative to a DMSO control indicates inhibition.
-
-
Key Considerations: The choice of substrate should be evaluated to ensure no substrate bias is introduced in hit finding.[13]
Cellular Activity Assays
Hits from the primary screen are then tested in a cellular context to confirm activity and assess cell permeability.
-
Objective: To determine if inhibitors can engage and inhibit HSD17B13 within a hepatocyte.
-
Methodology:
-
Cell Line: A human hepatocyte cell line (e.g., Huh7 or HepG2) overexpressing HSD17B13 is typically used.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds.
-
Assay Principle: The assay measures the activity of HSD17B13 within the cell. This can be done by providing a cell-permeable substrate and measuring the subsequent product formation, often using LC-MS/MS.
-
Data Analysis: IC50 values are calculated from the dose-response curves to quantify the cellular potency of the inhibitors.
-
Selectivity Assays
To ensure the inhibitor is specific for HSD17B13, its activity is tested against closely related enzymes.
-
Objective: To rule out off-target inhibition, particularly against the most homologous isoform, HSD17B11.
-
Methodology: A biochemical enzymatic assay, similar to the primary HTS assay, is performed using purified, recombinant human HSD17B11 enzyme.[13] The IC50 value for HSD17B11 is determined and compared to the HSD17B13 IC50 to calculate a selectivity ratio. A high ratio (e.g., >1,000-fold) is desirable.
On-Target Binding Confirmation
Biophysical methods are used to confirm that the inhibitor directly binds to the HSD17B13 protein.
-
Objective: To provide direct evidence of target engagement.
-
Methodology: The Thermal Shift Assay (TSA), often performed using nano-Differential Scanning Fluorimetry (nanoDSF), is a common method.[13]
-
Principle: The binding of a ligand (the inhibitor) to a protein generally increases the protein's thermal stability.
-
Procedure: The HSD17B13 protein is mixed with the inhibitor and the cofactor NAD+, as binding for some chemical series has been shown to be NAD+ dependent.[8][13] The temperature is gradually increased, and the intrinsic fluorescence of the protein is monitored.
-
Readout: The melting temperature (Tm) is the point at which the protein unfolds. A significant increase in the Tm in the presence of the inhibitor compared to a DMSO control (a "thermal shift") confirms direct binding.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 12. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Enzyme Kinetics and Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and has garnered significant attention as a therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the potential of HSD17B13 inhibition as a therapeutic strategy.[5] This technical guide provides a comprehensive overview of the enzyme kinetics, known inhibitors, and relevant experimental protocols for HSD17B13.
Enzyme Kinetics
HSD17B13 catalyzes the NAD⁺-dependent oxidation of several substrates, including steroids, retinoids, and bioactive lipids.[1][2] The enzymatic activity is crucial for its role in liver pathophysiology.
Substrates and Products
HSD17B13 has been shown to metabolize a range of endogenous compounds. The primary substrates and their corresponding products are summarized below:
| Substrate | Product |
| 17β-estradiol | Estrone |
| All-trans-retinol | All-trans-retinal |
| Leukotriene B4 | 12-oxo-Leukotriene B4 |
Kinetic Parameters
Detailed kinetic parameters for all substrates of HSD17B13 are not exhaustively characterized in publicly available literature. However, kinetic constants for 17β-estradiol have been reported.
| Substrate | Km | Vmax | kcat | kcat/Km |
| 17β-estradiol | 6.08 µM | 0.94 nmol/min/mg | - | - |
| All-trans-retinol | Not Reported | Not Reported | Not Reported | Not Reported |
| Leukotriene B4 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: kcat and kcat/Km values are not currently available in the reviewed literature.
HSD17B13 Inhibition
The development of small molecule inhibitors targeting HSD17B13 is an active area of research for the treatment of liver diseases. Several potent inhibitors have been identified and characterized.
Known Inhibitors
A summary of selected HSD17B13 inhibitors with their reported potencies is provided below.
| Inhibitor | Target | IC50 | Ki | Mechanism of Action |
| BI-3231 | Human HSD17B13 | 1 nM | 0.7 nM | Uncompetitive (with respect to NAD⁺) |
| Mouse HSD17B13 | 13 nM | - | ||
| EP-036332 | Human HSD17B13 | 14 nM | Not Reported | Not Reported |
| Mouse HSD17B13 | 2.5 nM | Not Reported | ||
| EP-040081 | Human HSD17B13 | 79 nM | Not Reported | Not Reported |
| Mouse HSD17B13 | 74 nM | Not Reported | ||
| HSD17B13-IN-23 | Human HSD17B13 | < 0.1 µM (estradiol as substrate) | Not Reported | Not Reported |
| < 1 µM (Leukotriene B4 as substrate) | ||||
| HSD17B13-IN-31 | Human HSD17B13 | < 0.1 µM (estradiol as substrate) | Not Reported | Not Reported |
| < 1 µM (Leukotriene B4 as substrate) |
Note: The mechanism of inhibition for several compounds has not been publicly disclosed.
Signaling Pathways Involving HSD17B13
HSD17B13 is implicated in several key signaling pathways within the liver, contributing to lipid metabolism and the progression of liver fibrosis.
LXRα/SREBP-1c Signaling Pathway
The expression of HSD17B13 is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5] This pathway is central to the control of lipogenesis.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of HSD17B13 Inhibitors
A General Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific information was found for a compound designated "Hsd17B13-IN-66." The following protocols and application notes provide a general framework for the in vitro cell-based evaluation of putative hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. These methodologies are based on established assays for HSD17B13 activity and can be adapted for screening and characterization of novel inhibitory compounds.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[1][2] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments for these conditions. In vitro cell-based assays are crucial for the initial screening and characterization of potential HSD17B13 inhibitors.
This document provides detailed protocols for expressing HSD17B13 in cultured cells and for measuring its enzymatic activity in the presence of various substrates. It also outlines a general procedure for evaluating the potency of inhibitory compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general role of HSD17B13 in cellular metabolism and a typical workflow for an in vitro inhibitor screening assay.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13 Inhibition in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver that plays a significant role in lipid metabolism.[1][2] Genetic variants that result in a loss of Hsd17B13 function have been shown to be protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This has made Hsd17B13 a compelling therapeutic target for the treatment of chronic liver diseases.
These application notes provide detailed protocols for the use of a selective Hsd17B13 inhibitor in primary human hepatocytes to study its effects on cellular processes like lipotoxicity, lipid metabolism, and mitochondrial function. The protocols and data presented are based on studies using the selective Hsd17B13 inhibitor, BI-3231, as a representative compound for targeted Hsd17B13 inhibition.
Key Applications
-
Investigation of Lipotoxicity: Elucidate the protective effects of Hsd17B13 inhibition against fatty acid-induced cell death and dysfunction in primary human hepatocytes.
-
Lipid Metabolism Studies: Analyze the impact of Hsd17B13 inhibition on triglyceride accumulation, lipid droplet formation, and overall lipid homeostasis.
-
Mitochondrial Function Analysis: Assess the effects of Hsd17B13 inhibition on mitochondrial respiration and beta-oxidation.
-
Target Validation: Confirm the therapeutic potential of Hsd17B13 as a drug target for steatotic liver diseases.
Experimental Data Summary
The following tables summarize the quantitative effects of the Hsd17B13 inhibitor BI-3231 in primary human hepatocytes subjected to lipotoxic stress induced by palmitic acid.
Table 1: Effect of Hsd17B13 Inhibition on Triglyceride Accumulation in Primary Human Hepatocytes
| Treatment Condition | Triglyceride Content (relative to control) |
| Control (untreated) | 1.00 |
| Palmitic Acid (PA) | Increased |
| PA + BI-3231 | Significantly Decreased vs. PA |
Data synthesized from findings indicating that BI-3231 treatment significantly decreased triglyceride accumulation in hepatocytes under lipotoxic stress.[1]
Table 2: Impact of Hsd17B13 Inhibition on Mitochondrial Respiration in Primary Human Hepatocytes
| Treatment Condition | Mitochondrial Respiratory Function | Beta-Oxidation |
| Control | Baseline | Baseline |
| BI-3231 | Increased | No significant effect |
This table is based on the finding that BI-3231 increased mitochondrial respiratory function without affecting β-oxidation.[1]
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Culturing and Treatment of Primary Human Hepatocytes
This protocol outlines the basic steps for thawing, plating, and maintaining primary human hepatocytes for subsequent inhibitor studies.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)[3][4]
-
Hepatocyte Maintenance Medium
-
Collagen-coated cell culture plates
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Palmitic Acid (PA) complexed to BSA
-
Vehicle control (e.g., DMSO)
Procedure:
-
Thawing Hepatocytes: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.[4]
-
Cell Plating: Dilute the thawed cells in pre-warmed Hepatocyte Plating Medium and plate them onto collagen-coated plates at a recommended density.[4]
-
Cell Adherence and Recovery: Incubate the plated cells at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
Medium Change: After cell attachment, replace the plating medium with Hepatocyte Maintenance Medium.
-
Acclimation: Culture the hepatocytes for at least 24 hours before initiating treatment.
-
Treatment Preparation: Prepare stock solutions of the Hsd17B13 inhibitor in a suitable solvent (e.g., DMSO). Prepare the palmitic acid-BSA complex.
-
Cell Treatment:
-
Control Group: Treat cells with vehicle control.
-
Lipotoxic Stress Group: Treat cells with palmitic acid.
-
Inhibitor Group: Pre-treat cells with the Hsd17B13 inhibitor for a specified period (e.g., 1-2 hours) before adding palmitic acid.
-
Inhibitor Only Group: Treat cells with the Hsd17B13 inhibitor alone.
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24-48 hours).
Protocol 2: Assessment of Intracellular Lipid Accumulation
This protocol describes how to quantify changes in intracellular triglyceride levels following Hsd17B13 inhibition.
Materials:
-
Treated primary human hepatocytes from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Lipid staining dye (e.g., Oil Red O, Nile Red)
-
Cell lysis buffer
-
Triglyceride quantification kit
-
Microplate reader
Procedure:
-
Cell Washing: Gently wash the treated cells with PBS to remove any remaining media.
-
Lipid Droplet Staining (Qualitative):
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a lipid-specific dye according to the manufacturer's protocol.
-
Visualize and capture images using fluorescence microscopy.
-
-
Triglyceride Quantification (Quantitative):
-
Lyse the cells using a cell lysis buffer.
-
Determine the total protein concentration of the cell lysate for normalization.
-
Use a commercial triglyceride quantification kit to measure the triglyceride content in the lysates.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the triglyceride content to the total protein concentration.
-
Protocol 3: Evaluation of Mitochondrial Respiration
This protocol details the use of extracellular flux analysis to measure the effect of Hsd17B13 inhibition on mitochondrial function.
Materials:
-
Treated primary human hepatocytes from Protocol 1
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplates
-
Assay medium
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed primary human hepatocytes in a Seahorse XF cell culture microplate and allow them to adhere and recover as described in Protocol 1.
-
Treatment: Treat the cells with the Hsd17B13 inhibitor and/or palmitic acid as required for the experiment.
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer.
-
Replace the culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Mitochondrial Stress Test:
-
Load the mitochondrial stress test reagents into the appropriate ports of the sensor cartridge.
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Run the assay to measure the Oxygen Consumption Rate (OCR).
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
The provided application notes and protocols offer a framework for investigating the role of Hsd17B13 and the therapeutic potential of its inhibitors in the context of liver disease using primary human hepatocytes. The selective inhibition of Hsd17B13 presents a promising strategy to mitigate the lipotoxic effects associated with the progression of NAFLD.[1] The methodologies described herein can be adapted and expanded to further explore the molecular mechanisms underlying the protective effects of Hsd17B13 inhibition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Human Hepatocyte Culture. [bio-protocol.org]
- 4. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
Application Notes and Protocols for Hsd17B13 Inhibition in Mouse Models of NAFLD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH) and fibrosis.[1] This has made Hsd17B13 an attractive therapeutic target for the treatment of NAFLD and other chronic liver diseases. These application notes provide detailed protocols for utilizing Hsd17B13 inhibitors in in vivo mouse models of NAFLD. As specific data for "Hsd17B13-IN-66" is not publicly available, this document provides protocols and dosage information for other known Hsd17B13 inhibitors, such as BI-3231 and antisense oligonucleotides (ASOs), which can serve as a guide for proof-of-concept studies.
Mechanism of Action of Hsd17B13
Hsd17B13 is understood to function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[2][3] Its expression in hepatocytes is upregulated by the Liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][4][5][6] Inhibition of Hsd17B13 is thought to exert its protective effects against liver fibrosis by modulating pyrimidine catabolism. Specifically, loss of Hsd17B13 function leads to a decrease in the activity of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in pyrimidine breakdown.[7][8][9] This mechanism is believed to contribute to the observed hepatoprotective effects.
Signaling Pathway of Hsd17B13 in NAFLD
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring HSD17B13 Activity in Liver Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It belongs to the NAD(P)H/NAD(P)+-dependent oxidoreductase family, which is involved in various metabolic processes, including those concerning steroid hormones, fatty acids, and retinol.[1][2] Recent human genetic studies have identified a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[3] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver conditions.[4] This application note provides a detailed protocol for measuring the enzymatic activity of HSD17B13 in liver lysates using a robust and sensitive luminescence-based assay.
Principle of the Assay
HSD17B13 catalyzes the conversion of various substrates, with all-trans-retinol being a well-characterized example.[3] The enzymatic reaction involves the oxidation of the substrate (e.g., retinol to retinaldehyde) coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.[5] The activity of HSD17B13 can be quantified by measuring the rate of NADH production. This protocol utilizes a coupled-enzyme luminescent assay system (e.g., NAD/NADH-Glo™ by Promega), where the NADH produced in the primary reaction serves as a substrate for a reductase, which in turn reduces a pro-luciferin substrate into luciferin. The luciferase enzyme then uses this luciferin to generate a light signal that is directly proportional to the amount of NADH produced and, therefore, to the HSD17B13 activity.[2][5][6]
Signaling Pathway and Reaction Mechanism
Experimental Workflow
Protocol 1: Preparation of Liver Lysates
This protocol describes the preparation of enzymatically active lysates from fresh or frozen liver tissue. All steps should be performed on ice or at 4°C to minimize protein degradation and loss of activity.
Materials:
-
Liver tissue (fresh or frozen at -80°C)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Liver Lysis Buffer (see table below)
-
Protease Inhibitor Cocktail (added fresh to lysis buffer)
-
Dounce homogenizer or similar tissue homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Weigh approximately 50-100 mg of frozen or fresh liver tissue.
-
Place the tissue in a petri dish on ice and wash briefly with ice-cold PBS to remove any blood.[7]
-
Mince the tissue into small pieces using a clean scalpel.
-
Transfer the minced tissue into a pre-chilled Dounce homogenizer.
-
Add 10 volumes of ice-cold Liver Lysis Buffer containing freshly added protease inhibitors (e.g., 500 µL for 50 mg of tissue).[7]
-
Homogenize the tissue with 15-20 strokes of the pestle, or until the tissue is completely dissociated. Keep the homogenizer on ice throughout the process.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[7][8]
-
Carefully collect the supernatant (this is the liver lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the lysate and use it immediately for the activity assay or store at -80°C for future use. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: HSD17B13 Enzymatic Activity Assay
This protocol uses a luminescence-based method to measure the NADH produced by HSD17B13.
Materials:
-
Prepared liver lysate
-
Assay Buffer (see table below)
-
NAD+ solution
-
All-trans-retinol substrate solution (dissolved in ethanol or DMSO)
-
Commercially available NAD/NADH detection kit (e.g., NAD/NADH-Glo™)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and samples on ice. Prepare working solutions of NAD+ and all-trans-retinol in Assay Buffer.
-
Reaction Setup: In a white, opaque multi-well plate, set up the reactions as follows. It is recommended to run samples and controls in triplicate.
-
Sample Wells: Add liver lysate (e.g., 5-20 µg total protein), NAD+, and Assay Buffer.
-
Negative Control (No Substrate): Add liver lysate, NAD+, and Assay Buffer. Add the same volume of vehicle (ethanol or DMSO) used for the substrate.
-
Negative Control (No Lysate): Add Assay Buffer, NAD+, and substrate.
-
-
Initiate Reaction: Add the all-trans-retinol solution to the "Sample Wells" and "No Lysate" control wells to start the reaction. The final volume should be equal in all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.
-
NADH Detection:
-
Prepare the NAD/NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Allow the assay plate to equilibrate to room temperature.
-
Add an equal volume of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the luminescent signal to develop and stabilize.[10]
-
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
Data Analysis
-
Average the triplicate readings for each sample and control.
-
Subtract the average luminescence signal from the "No Substrate" control from the "Sample" wells to determine the net signal generated by HSD17B13 activity.
-
Use an NADH standard curve, if included in the kit, to convert the net relative light units (RLU) to the concentration of NADH produced (pmol).
-
Calculate the specific activity of HSD17B13 using the following formula:
Specific Activity (pmol/min/mg) = (pmol of NADH produced) / ([Protein concentration in mg] x [Incubation time in min])
Summary of Quantitative Parameters
| Parameter | Recommended Value/Composition | Notes |
| Liver Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 0.25 M Sucrose, 1 mM EDTA, 1x Protease Inhibitor Cocktail | Sucrose helps maintain organelle integrity.[8] Use non-detergent buffer to preserve enzyme activity. |
| Assay Buffer | 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20 | BSA and Tween-20 help to stabilize the enzyme and prevent nonspecific binding.[6] |
| Liver Lysate Conc. | 5 - 20 µg total protein per reaction | Optimal concentration should be determined empirically to ensure linearity. |
| Substrate Conc. | 10 - 50 µM All-trans-retinol | Final concentration in the reaction.[6] |
| Cofactor Conc. | 100 - 500 µM NAD+ | Ensure NAD+ is not limiting. Concentration may depend on the detection kit.[10] |
| Reaction Temperature | 37°C | |
| Reaction Time | 30 - 60 minutes | Should be within the linear range of the reaction. |
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 6. enanta.com [enanta.com]
- 7. ptglab.com [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Lipid Metabolism In Vitro Using an Hsd17B13 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) inhibitor for studying lipid metabolism in vitro. The protocols and data presented are based on the characterization of the potent and selective Hsd17B13 inhibitor, BI-3231.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver, playing a significant role in lipid metabolism.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This makes Hsd17B13 a compelling therapeutic target for these conditions. The use of selective inhibitors in vitro allows for the elucidation of Hsd17B13's specific roles in cellular lipid dynamics and the assessment of potential therapeutic agents.
Mechanism of Action of Hsd17B13
Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5] It is localized to the surface of lipid droplets within hepatocytes. Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets. Inhibition of Hsd17B13 is expected to counteract the accumulation of lipids within hepatocytes, a hallmark of steatosis.
Featured Inhibitor: BI-3231
BI-3231 is the first-in-class potent and selective inhibitor of Hsd17B13.[6] In vitro studies have demonstrated its ability to mitigate the lipotoxic effects of fatty acids in liver cells.[1][2][7]
Quantitative Data for BI-3231
| Parameter | Cell Type | Condition | Result | Reference |
| Triglyceride Accumulation | HepG2 cells, Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Significantly decreased | [1][2] |
| Mitochondrial Respiration | HepG2 cells, Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Increased | [1][2] |
| β-Oxidation | HepG2 cells, Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | No significant effect | [1][2] |
| Hepatocyte Proliferation & Differentiation | HepG2 cells, Primary Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | Improved | [1][2] |
Experimental Protocols
Here, we provide detailed protocols for key in vitro experiments to study the effects of an Hsd17B13 inhibitor on lipid metabolism.
Protocol 1: Induction of Hepatocellular Lipotoxicity and Inhibitor Treatment
This protocol describes how to induce lipid accumulation in hepatocytes and subsequently treat them with an Hsd17B13 inhibitor.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Palmitic acid (PA) solution (e.g., 50 mM stock in 100% ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
-
Hsd17B13 inhibitor (e.g., BI-3231) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of PA-BSA Complex:
-
Warm the 10% BSA solution to 37°C.
-
Add the palmitic acid stock solution to the warm BSA solution to achieve the desired final concentration (e.g., 1 mM PA in 1% BSA).
-
Incubate at 37°C for 30-60 minutes to allow for complex formation.
-
-
Induction of Lipotoxicity:
-
Aspirate the culture medium from the cells.
-
Add the PA-BSA complex-containing medium to the cells. A typical concentration to induce lipotoxicity is 0.5-1.0 mM palmitic acid.
-
Incubate for 16-24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Hsd17B13 inhibitor in the culture medium.
-
Co-incubate the lipotoxic cells with the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
Protocol 2: Quantification of Intracellular Triglyceride Accumulation
This protocol outlines the steps to quantify changes in intracellular lipid content following inhibitor treatment.
Materials:
-
Treated cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Triglyceride Assay:
-
Collect the supernatant.
-
Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves mixing the lysate with a reaction mix and incubating for a specific time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the triglyceride concentration based on a standard curve.
-
Normalize the triglyceride levels to the total protein concentration of the cell lysate.
-
Protocol 3: Assessment of Mitochondrial Respiration
This protocol details how to measure the effect of Hsd17B13 inhibition on mitochondrial function using a Seahorse XF Analyzer.
Materials:
-
Treated cells from Protocol 1 in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Preparation:
-
One hour before the assay, replace the culture medium with the pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Assay:
-
Load the Seahorse XF Cell Mito Stress Test Kit reagents into the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer.
-
Run the Mito Stress Test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function.
-
Visualizations
Signaling Pathway of Hsd17B13 in Lipid Metabolism
Caption: Proposed mechanism of Hsd17B13 in hepatic lipid metabolism.
Experimental Workflow for In Vitro Hsd17B13 Inhibition Assay
Caption: Workflow for assessing Hsd17B13 inhibitor effects in vitro.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-66 in Liver Fibrosis Research
Disclaimer: As of late 2025, "Hsd17B13-IN-66" is not a publicly documented hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor. The following application notes and protocols are based on the current scientific understanding of HSD17B13's role in liver fibrosis and publicly available data on other HSD17B13 inhibitors. These guidelines are intended to serve as a representative framework for researchers, scientists, and drug development professionals investigating novel HSD17B13 inhibitors like this compound.
Application Notes
Introduction to HSD17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Its expression is elevated in patients with non-alcoholic fatty liver disease (NAFLD).[3] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene, such as rs72613567, that are associated with a reduced risk of progressing from simple steatosis to more advanced stages of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[5]
Mechanism of Action
The precise physiological function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[6][7] Dysregulation of retinoid metabolism is implicated in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the deposition of extracellular matrix and the progression of liver fibrosis.[8] The expression of HSD17B13 is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipid metabolism.[9][10][11] Inhibition of HSD17B13 is hypothesized to mitigate liver injury and fibrosis by modulating lipid metabolism and preventing HSC activation.[5][8]
Therapeutic Rationale for this compound
This compound, as a putative inhibitor of HSD17B13, is expected to phenocopy the protective effects observed with genetic loss-of-function variants. By blocking the enzymatic activity of HSD17B13, this compound may offer a therapeutic strategy to halt or reverse the progression of liver fibrosis in patients with chronic liver diseases. Preclinical studies with other HSD17B13 inhibitors have demonstrated hepatoprotective effects in various models of liver injury.[1][12]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of representative HSD17B13 inhibitors from published studies. These data can serve as a benchmark for evaluating the activity of this compound.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Assay Type | Substrate | IC50 / Ki | Source |
| BI-3231 | Human HSD17B13 Enzyme Assay | Estradiol | IC50: < 0.003 µM | [13][14] |
| Human HSD17B13 Cellular Assay | Estradiol | IC50: 0.018 µM | [13][14] | |
| Compound 1 (BI-3231 precursor) | Human HSD17B13 Enzyme Assay | Estradiol | IC50: 1.4 µM | [13][14] |
| Human HSD17B13 Enzyme Assay | Retinol | IC50: 2.4 µM | [13][14] | |
| EP-036332 | Biochemical Assay | Leukotriene B4 | IC50: 0.006 µM | [12] |
| Cellular Assay | Estradiol | IC50: 0.009 µM | [12] | |
| Various Pfizer Compounds | hHSD17B13 Enzyme Inhibition Assay | β-estradiol | IC50 range: <100 nM | [5] |
Table 2: In Vivo Efficacy of Representative HSD17B13 Inhibitors in a Mouse Model of MASH
| Compound | Animal Model | Dosage | Key Findings | Source |
| M-5475 | CDAA-HFD Fed Mice | 30 and 100 mg/kg | Reduced plasma ALT levels, significantly reduced liver hydroxyproline at the highest dose, and reduced fibrosis stage. | [1] |
| EP-037429 (prodrug of EP-036332) | CDAAHF Diet Mice | Not specified | Hepatoprotective effects observed. | [12] |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound.
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20)[13][14]
-
Cofactor (NAD+)[13]
-
This compound
-
DMSO (for compound dilution)
-
384-well assay plates
-
Detection system (e.g., Mass Spectrometer or Luminescence-based NADH detection kit)[15]
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.[13][14]
-
Prepare the enzyme/substrate/cofactor master mix in the assay buffer. The final concentrations should be optimized, for example, 50-100 nM enzyme and 10-50 µM substrate.[15]
-
Add the master mix to the wells to initiate the enzymatic reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the product formation or NADH generation using a suitable detection method.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Evaluation in a Mouse Model of Liver Fibrosis
Objective: To assess the anti-fibrotic efficacy of this compound in a diet-induced mouse model of NASH and fibrosis.
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Induction of liver fibrosis can be achieved using a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).[4][16]
Experimental Design:
-
Acclimatize mice for at least one week.
-
Divide mice into three groups:
-
Group 1: Control diet + Vehicle
-
Group 2: CDAHFD + Vehicle
-
Group 3: CDAHFD + this compound
-
-
Feed the mice their respective diets for a period sufficient to induce fibrosis (e.g., 6-12 weeks).
-
Administer this compound or vehicle to the respective groups daily via oral gavage. The dose should be determined from prior pharmacokinetic studies.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood and liver tissue for analysis.
Endpoint Analysis:
-
Biochemical Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histological Analysis:
-
Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Gene Expression Analysis: Perform qRT-PCR or RNA-seq on liver tissue to measure the expression of genes involved in fibrosis (e.g., Col1a1, Acta2, Timp1) and inflammation (e.g., Tnf, Ccl2).
-
Hydroxyproline Assay: Quantify the hydroxyproline content in the liver as a biochemical marker of total collagen.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling pathway in liver fibrosis.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Rationale for targeting HSD17B13 in liver fibrosis.
References
- 1. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 12. enanta.com [enanta.com]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. enanta.com [enanta.com]
- 16. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting HSD17B13 in High-Fat Diet-Induced Obesity in Mice
These application notes provide a comprehensive overview of the experimental procedures and findings related to the inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a therapeutic strategy for metabolic dysfunction-associated steatotic liver disease (MASLD) in a high-fat diet (HFD)-induced obese mouse model. The data presented is based on studies utilizing genetic knockdown of Hsd17b13, which serves as a model for pharmacological inhibition.
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][2][3][4] Elevated expression of HSD17B13 is observed in both patients and mouse models of MASLD.[1][4][5][6][7] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including non-alcoholic steatohepatitis (NASH) and fibrosis.[2][5][8][9] These findings have highlighted HSD17B13 as a promising therapeutic target for NAFLD/NASH.[1][2][6][8] This document outlines the protocols for evaluating the therapeutic effects of HSD17B13 inhibition in a preclinical model of diet-induced obesity and liver steatosis.
Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Hsd17b13 knockdown in high-fat diet-induced obese mice.
Table 1: Effects of Hsd17b13 Knockdown on Systemic Metabolic Parameters
| Parameter | Control (HFD) | shHsd17b13 (HFD) | Outcome of Inhibition | Reference |
| Body Weight | No significant change | No significant change | Neutral | [2][5] |
| Adiposity | No significant change | No significant change | Neutral | [2][5] |
| Glycemia | No significant change | No significant change | Neutral | [2][5] |
| Fasting Blood Glucose | No significant change | No significant change | Neutral | [6] |
Table 2: Effects of Hsd17b13 Knockdown on Liver-Specific Parameters
| Parameter | Control (HFD) | shHsd17b13 (HFD) | Outcome of Inhibition | Reference |
| Liver Steatosis | Markedly elevated | Markedly improved | Beneficial | [2][5] |
| Serum ALT | Elevated | Decreased | Beneficial | [1][2][5] |
| Serum AST | Elevated | No significant change reported | - | [6] |
| Serum FGF21 | Elevated | Decreased | Beneficial | [2][5] |
| Liver Triglycerides | Elevated | Decreased | Beneficial | [5] |
| Liver Diacylglycerols (DAGs) | Elevated | Decreased | Beneficial | [2] |
| Liver Phosphatidylcholines (PCs) with PUFAs | Decreased | Increased | Beneficial | [2] |
| Liver to Body Weight Ratio | No significant change | No significant change | Neutral | [6] |
Table 3: Effects of Hsd17b13 Knockdown on Gene Expression in the Liver
| Gene | Control (HFD) | shHsd17b13 (HFD) | Biological Function | Reference |
| Cd36 | Upregulated | Downregulated | Fatty acid uptake | [2][5] |
| Timp2 | Upregulated | Downregulated | Fibrosis marker | [2][5] |
| Cept1 | Downregulated | Upregulated | Phospholipid metabolism | [2][8] |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity and liver steatosis in mice, a foundational step for testing the efficacy of HSD17B13 inhibition.
Materials:
-
Male C57BL/6 mice, 6-8 weeks old
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.
-
House mice individually or in small groups with ad-libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly.
-
Continue the HFD feeding for a period of 12-16 weeks to induce a robust obese and steatotic phenotype.
Liver-Specific Knockdown of Hsd17b13 via AAV-shRNA
This protocol details the procedure for specific knockdown of Hsd17b13 in the liver of HFD-fed mice using adeno-associated virus (AAV) delivering a short hairpin RNA (shRNA).
Materials:
-
HFD-induced obese mice (from Protocol 1)
-
AAV8 vector carrying shRNA targeting mouse Hsd17b13 (AAV8-shHsd17b13)
-
AAV8 vector carrying a non-targeting control shRNA (AAV8-shControl)
-
Sterile saline or PBS
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
Procedure:
-
After 6-8 weeks of HFD feeding, anesthetize the mice.
-
Dilute the AAV8-shHsd17b13 and AAV8-shControl vectors in sterile saline to the desired concentration (e.g., 4 x 10^11 vector genomes/100 µL).
-
Inject 100 µL of the appropriate virus solution into the tail vein of each mouse.
-
Continue HFD feeding for an additional 4-8 weeks post-injection to allow for sustained knockdown and to assess the therapeutic effects.
-
At the end of the study period, euthanize the mice and collect blood and liver tissue for analysis.
Analysis of Metabolic and Hepatic Endpoints
This section outlines the key analyses to be performed on collected samples.
Blood Analysis:
-
Serum ALT and AST: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits as indicators of liver injury.
-
Serum Lipids: Determine serum concentrations of triglycerides (TG) and total cholesterol (TC) using enzymatic assays.
-
Blood Glucose: Measure fasting blood glucose levels using a glucometer.
Liver Tissue Analysis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, and Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Triglyceride Content: Homogenize a portion of the liver and extract lipids. Quantify triglyceride content using a colorimetric assay.
-
Gene Expression Analysis (qRT-PCR): Isolate total RNA from a portion of the liver. Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of genes involved in lipid metabolism (Cd36, Cept1) and fibrosis (Timp2). Normalize expression to a housekeeping gene (e.g., Nono or Gapdh).
-
Western Blotting: Extract total protein from liver tissue. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against HSD17B13 to confirm knockdown, and other proteins of interest.
-
Lipidomics: Perform global lipidomic analysis on liver tissue to identify changes in specific lipid species, such as diacylglycerols and phosphatidylcholines.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating Hsd17b13 knockdown in HFD-induced obese mice.
Proposed Signaling Pathway of HSD17B13 in Liver Steatosis
Caption: Proposed mechanism of HSD17B13 in promoting hepatic steatosis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral shRNA Knockdown of Hsd17b13 In Vivo
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD) and its progression to steatohepatitis (MASH) and fibrosis.[3][4] Consequently, HSD17B13 has emerged as a promising therapeutic target for these conditions.[5][6] Lentiviral vectors are efficient tools for in vivo gene delivery, capable of transducing non-dividing cells like hepatocytes and mediating stable, long-term gene expression or suppression.[7][8] This document provides detailed protocols for the in vivo knockdown of Hsd17b13 in murine models using a short hairpin RNA (shRNA) approach delivered by lentiviral vectors, a strategy that has successfully been shown to ameliorate hepatic steatosis and markers of liver injury.[3][4]
Mechanism of Action & Signaling
HSD17B13 is implicated in several hepatic pathways. Its knockdown has been shown to protect against liver fibrosis by decreasing pyrimidine catabolism.[9][10] Furthermore, shRNA-mediated silencing of Hsd17b13 in high-fat diet-fed obese mice improves hepatic steatosis by regulating the expression of genes involved in fatty acid and phospholipid metabolism, such as Cd36 and Cept1.[3][4][11] Down-regulating high levels of HSD17B13 has been shown to attenuate non-alcoholic fatty liver disease in mice by improving lipid metabolism and reducing inflammation.[5]
Caption: Proposed mechanism of Hsd17b13 knockdown.
Quantitative Data Summary
The following tables summarize the quantitative outcomes observed in mice following liver-specific shRNA-mediated knockdown of Hsd17b13.
Table 1: In Vivo Knockdown Efficiency and Serum Markers
| Parameter | Control Group (scrambled shRNA) | shHsd17b13 Group | Percentage Change | Reference |
|---|---|---|---|---|
| Hepatic HSD17B13 Protein | Baseline | ~60% reduction | ↓ ~60% | [9] |
| Serum ALT | Elevated | Decreased | ↓ Significant | [3][4] |
| Serum FGF21 | Elevated | Decreased | ↓ Significant |[3][4] |
Table 2: Gene Expression and Metabolomic Changes in Liver Tissue
| Parameter | Control Group (scrambled shRNA) | shHsd17b13 Group | Regulation | Reference |
|---|---|---|---|---|
| Timp2 expression (fibrosis marker) | Elevated | Decreased | Down | [3][4] |
| Cd36 expression (lipid metabolism) | Elevated | Decreased | Down | [3][4] |
| Cept1 expression (phospholipid metabolism) | Altered | Normalized | Modulated | [3][4] |
| Diacylglycerols (DAGs) | Elevated | Decreased | Down | [3] |
| Phosphatidylcholines (PCs) with PUFAs | Reduced | Increased | Up |[3] |
Experimental Workflow
The overall workflow for in vivo knockdown of Hsd17b13 involves several key stages, from initial vector design to final phenotypic analysis.
Caption: Workflow for lentiviral shRNA knockdown in vivo.
Experimental Protocols
Protocol 1: Lentiviral Vector Production and Concentration
This protocol is adapted from standard procedures for producing high-titer lentivirus suitable for in vivo use.[12][13][14]
Materials:
-
HEK293T cells
-
Lentiviral vector containing Hsd17b13 shRNA (or scrambled control)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., FuGENE 6 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge and tubes
Procedure:
-
Cell Plating: The day before transfection, plate HEK293T cells in T175 flasks so they reach 90-95% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the shRNA plasmid, psPAX2, and pMD2.G in a 4:3:1 ratio in Opti-MEM.
-
In a separate tube, add the transfection reagent to Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.
-
-
Transfection: Gently add the transfection complex dropwise to the HEK293T cells.
-
Medium Change: After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Filtration: Pool the collected supernatant and filter it through a 0.45 µm filter to remove cell debris.
-
Concentration:
-
Transfer the filtered supernatant to ultracentrifuge tubes.
-
Centrifuge at 25,000 rpm for 90-120 minutes at 4°C.
-
Carefully decant the supernatant, leaving the viral pellet.
-
Resuspend the pellet in a small volume of sterile PBS or DMEM. The concentration factor is typically 100-fold.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store it at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Delivery to Mouse Liver
This protocol describes the systemic delivery of lentiviral vectors to target the liver.[8][15]
Materials:
-
Concentrated and titered lentivirus (shHsd17b13 or control)
-
8-12 week old C57BL/6J mice on a high-fat diet
-
Sterile PBS
-
Insulin syringes (28-30 gauge)
Procedure:
-
Animal Model: Use mice that have been on a high-fat diet for a sufficient period to induce obesity and hepatic steatosis (e.g., 16-20 weeks).
-
Virus Preparation: Thaw the concentrated lentiviral aliquot on ice. Dilute to the desired final concentration in sterile, ice-cold PBS. A typical dose is 1-5 x 10^7 infectious units (I.U.) per animal. The final injection volume should be around 100-200 µL.
-
Injection:
-
Properly restrain the mouse, warming the tail with a heat lamp to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol wipe.
-
Slowly inject the viral suspension into a lateral tail vein.
-
-
Monitoring: Monitor the animals regularly for any adverse effects. Continue the high-fat diet for the duration of the experiment (e.g., 4-8 weeks post-injection).
-
Endpoint Analysis: At the experimental endpoint, euthanize the animals and collect blood via cardiac puncture for serum analysis. Perfuse the liver with PBS and harvest tissue for histological, molecular, and biochemical analyses.
Protocol 3: Assessment of Hsd17b13 Knockdown
A. RNA Extraction and RT-qPCR
-
Homogenize ~20-30 mg of frozen liver tissue using a bead mill homogenizer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol, including a DNase I treatment step.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green master mix and primers specific for mouse Hsd17b13 and a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative expression of Hsd17b13 using the ΔΔCt method.[16]
B. Western Blot Analysis
-
Homogenize ~50 mg of frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HSD17B13 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like GAPDH or β-actin to normalize the results.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Efficient gene delivery and targeted expression to hepatocytes in vivo by improved lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lentivirus production for high-titer, cell-specific, in vivo neural labeling - Synthetic Neurobiology Group [synthneuro.org]
- 13. researchgate.net [researchgate.net]
- 14. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. Sustained expression of genes delivered directly into liver and muscle by lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hsd17B13-IN-66 off-target effects and cytotoxicity
This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals working with inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HSD17B13 and where is it expressed?
HSD17B13 is a protein primarily and specifically expressed in the liver, localized to the surface of lipid droplets within hepatocytes.[1][2][3] It is understood to play a role in lipid metabolism.[4][5] While it belongs to a large family of enzymes involved in steroid hormone and bile acid metabolism, HSD17B13's main role appears to be related to hepatic lipid homeostasis.[2][4]
Q2: What is the rationale for targeting HSD17B13 in drug development?
Genetic studies in humans have shown that certain loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and cirrhosis.[1][6][7] These genetic findings suggest that inhibiting the enzymatic activity of the HSD17B13 protein could be a therapeutic strategy for these conditions.
Q3: What are the expected on-target effects of HSD17B13 inhibition?
Based on human genetic data, inhibition of HSD17B13 is expected to mimic the protective effects of loss-of-function variants. This includes a potential reduction in liver fat accumulation, inflammation, and fibrosis.[1][5] Studies on genetic variants have shown associations with lower levels of liver enzymes such as ALT and AST, which are markers of liver damage.[8]
Q4: Are there any known off-target effects or cytotoxicity associated with HSD17B13 inhibition?
Currently, there is limited publicly available information on the specific off-target effects or cytotoxicity of HSD17B13 inhibitors like Hsd17B13-IN-66. However, preclinical safety, tolerability, and pharmacokinetic/pharmacodynamic profiles of HSD17B13 inhibitors are under investigation. For instance, some investigational siRNA therapeutics designed to reduce HSD17B13 expression have shown no pre-clinical toxicity and high safety margins.[1] Researchers should conduct their own comprehensive off-target profiling and cytotoxicity assays for any specific inhibitor they are using.
Q5: How can I assess the efficacy of an HSD17B13 inhibitor in my experimental model?
The efficacy of an HSD17B13 inhibitor can be assessed by measuring changes in biomarkers associated with liver health. This can include quantification of hepatic steatosis (fat accumulation), measurement of liver enzymes (ALT, AST) in plasma, and histological analysis of liver tissue for inflammation and fibrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable change in liver fat after inhibitor treatment | - Insufficient inhibitor concentration or treatment duration.- Poor bioavailability of the inhibitor in the animal model.- The experimental model does not have a phenotype driven by HSD17B13 activity. | - Perform a dose-response and time-course study.- Assess the pharmacokinetic properties of the inhibitor.- Use a model with known HSD17B13-dependent pathology. |
| Unexpected toxicity or cell death in vitro | - Off-target effects of the inhibitor.- The inhibitor concentration is too high.- The cell line is particularly sensitive to the inhibitor's chemical scaffold. | - Screen the inhibitor against a panel of off-target proteins.- Determine the IC50 and CC50 to find the therapeutic window.- Test the inhibitor in multiple relevant cell lines. |
| Contradictory results between in vitro and in vivo experiments | - Differences in metabolism of the inhibitor between cell culture and the whole organism.- The role of HSD17B13 may be context-dependent and influenced by the tissue microenvironment. | - Analyze the metabolic stability of the inhibitor.- Consider using more complex in vitro models, such as 3D spheroids or organoids. |
Quantitative Data Summary
Table 1: Association of HSD17B13 Genetic Variants with Liver Enzymes
| Genetic Variant | Effect on ALT | Effect on AST | Reference |
| rs72613567:TA | Reduced | Reduced | [8] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase
Table 2: Protective Associations of HSD17B13 Loss-of-Function Variants
| Condition | Protective Effect | Reference |
| Alcoholic Liver Disease | Reduced risk | [6] |
| Alcoholic Cirrhosis | Reduced risk | [6] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Reduced risk of progression | [1] |
| Non-alcoholic Steatohepatitis (NASH) | Reduced risk | [1] |
| Hepatocellular Carcinoma (HCC) | Reduced risk | [5][6] |
Experimental Protocols
Protocol 1: Assessment of HSD17B13 Inhibition in a High-Fat Diet Mouse Model of NAFLD
-
Animal Model: C57BL/6J mice on a high-fat diet for 12-16 weeks to induce obesity and hepatic steatosis.
-
Inhibitor Administration: Administer the HSD17B13 inhibitor or vehicle control to the mice daily via oral gavage for 4-8 weeks.
-
In-life Monitoring: Monitor body weight, food intake, and overall health of the animals.
-
Blood Collection: Collect blood samples at baseline and at the end of the study to measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and collect liver tissue.
-
Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism and inflammation.
-
Lipid Analysis: Homogenize a portion of the liver to measure hepatic triglyceride and cholesterol content.
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for evaluating an HSD17B13 inhibitor.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hsd17B13-IN-66 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Hsd17B13-IN-66 in cell culture experiments. The following information, compiled from established methodologies for similar Hsd17B13 inhibitors, will help you determine the optimal concentration of this compound for your specific cell model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a cell-based assay?
A1: For a novel inhibitor like this compound, a good starting point is to perform a dose-response experiment. Based on data from other potent Hsd17B13 inhibitors, such as BI-3231 which has a recommended cellular concentration of up to 1 µM, a broad concentration range is advisable for initial experiments.[1][2] We recommend starting with a logarithmic dilution series, for instance, from 1 nM to 10 µM, to cover a wide spectrum of potential activities.
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration will depend on the cell type, cell density, and the specific biological question. A standard approach is to perform a concentration-response curve to determine the IC50 (half-maximal inhibitory concentration) for Hsd17B13 activity in your cell line. Concurrently, a cytotoxicity assay should be run to assess the compound's effect on cell viability. The optimal concentration should provide significant target inhibition with minimal cytotoxicity.
Q3: What solvents should I use to dissolve and dilute this compound?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will vary depending on the experimental endpoint. For assessing direct enzymatic inhibition, a shorter incubation of a few hours may be sufficient. To observe downstream effects on gene expression or protein levels, a longer incubation of 24 to 72 hours is often necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The inhibitor concentration may be insufficient to effectively inhibit Hsd17B13 in your cell model. | Increase the concentration of this compound. Perform a dose-response curve to identify the effective concentration range. |
| Poor cell permeability: The compound may not be efficiently entering the cells. | While not directly modifiable for a given compound, ensure proper dissolution and consider if the chosen cell line has specific transporter expressions that might limit uptake. | |
| Incorrect experimental endpoint: The chosen readout may not be sensitive to Hsd17B13 inhibition or may occur at a different time point. | Verify that your assay is a reliable measure of Hsd17B13 activity or its downstream signaling. Perform a time-course experiment. | |
| High cell toxicity or death | Concentration too high: The inhibitor may be causing off-target effects or general cytotoxicity at the concentration used. | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the toxic concentration range. Use a concentration that is well below the toxic threshold. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the cell culture medium is low (typically <0.5% for DMSO) and consistent across all wells, including controls. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Compound instability: The inhibitor may be unstable in the culture medium over long incubation periods. | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. If instability is suspected, consider refreshing the medium with the inhibitor during long incubations. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cultured Cells
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line (e.g., Huh7, HepG2).
Materials:
-
This compound
-
DMSO
-
Cell line expressing Hsd17B13 (e.g., Huh7, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Assay for Hsd17B13 activity (e.g., measuring a downstream product, or a reporter assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in cell culture medium. A common starting range is from 10 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Activity Assay: Perform the assay to measure Hsd17B13 activity according to the manufacturer's protocol or your established method.
-
Data Analysis: Plot the Hsd17B13 activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol outlines a method to evaluate the cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, similar to the IC50 determination protocol. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Cell Treatment: Treat the cells with the different concentrations of the inhibitor and controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against the inhibitor concentration to determine the cytotoxic concentration (e.g., CC50).
Data Presentation
Table 1: Example Data for a Potent Hsd17B13 Inhibitor (BI-3231)
| Parameter | Value | Reference |
| IC50 (human Hsd17B13) | 1 nM | [3][5] |
| Ki (human Hsd17B13) | 0.7 nM | [1][3] |
| Recommended Cellular Concentration | Up to 1 µM | [1][2] |
| Cellular IC50 (HEK cells) | 11 ± 5 nM | [2] |
This table provides reference values for a well-characterized Hsd17B13 inhibitor and can serve as a benchmark when evaluating this compound.
Visualizations
Caption: HSD17B13 signaling pathway and mechanism of inhibition.
Caption: Workflow for optimizing this compound concentration.
References
Overcoming poor solubility of Hsd17B13-IN-66 in DMSO
This technical support guide provides troubleshooting strategies and frequently asked questions to address challenges with the solubility of Hsd17B13 inhibitors, including Hsd17B13-IN-66, in DMSO.
Frequently Asked Questions (FAQs)
Q1: Why is my Hsd17B13 inhibitor, such as this compound, exhibiting poor solubility in DMSO?
Poor solubility of potent, high molecular weight inhibitors in DMSO is a common challenge in drug discovery.[1] Several factors can contribute to this issue:
-
Compound Properties: The intrinsic physicochemical properties of the inhibitor, such as high lipophilicity and crystal lattice energy, can limit its ability to dissolve.[1]
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[2][3][4]
-
Storage Conditions: Improper storage of DMSO stock solutions, including repeated freeze-thaw cycles, can lead to compound precipitation over time.
-
Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit in DMSO.
Q2: What is the recommended starting concentration for preparing a DMSO stock solution of an Hsd17B13 inhibitor?
For many Hsd17B13 inhibitors, preparing a 10 mM stock solution in 100% DMSO is a common starting point.[5] However, the maximum solubility can vary significantly between different inhibitors in the same class. It is always recommended to consult the manufacturer's product datasheet for specific solubility information. If this information is not available, a solubility test with a small amount of the compound is advisable.
Q3: Can I use physical methods like heating or sonication to improve solubility?
Yes, these methods can be effective but should be used with caution:
-
Sonication: Using a sonicating water bath can help break up solid particles and disperse the compound, aiding dissolution.[6]
-
Gentle Warming: Warming the solution (e.g., to 37-60°C) can increase the solubility of some compounds.[3] However, prolonged exposure to heat can degrade the compound. Always check the compound's thermal stability before applying heat.
Q4: How can I avoid compound precipitation when diluting my DMSO stock into an aqueous buffer for an assay?
Precipitation upon dilution into aqueous media is a frequent problem for compounds with low water solubility.[7] To minimize this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as is tolerable for your experimental system (typically 0.1% to 1%).[7]
-
Dilution Method: Add the DMSO stock directly to the assay medium with vigorous vortexing or stirring. Avoid making intermediate dilutions in aqueous buffers.[7] If serial dilutions are necessary, perform them in DMSO before the final dilution into the assay buffer.[7]
-
Pre-spiking Medium: For cell-based assays, some protocols recommend adding a volume of pure DMSO to the culture medium to reach the final desired percentage before adding the small volume of concentrated drug stock.[7]
Q5: Are there alternatives to 100% DMSO for stock solutions?
While DMSO is the most common solvent, other options or co-solvents can be explored if solubility remains an issue:
-
Co-solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) can be used in combination with DMSO to enhance solubility.[8]
-
Formulation Excipients: For in vivo studies or challenging in vitro assays, formulating the compound with solubilizing agents like cyclodextrins or surfactants (e.g., Tween-20) may be necessary.[6][9]
Troubleshooting Guides
Guide 1: Optimizing Dissolution in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, follow this workflow to troubleshoot the issue.
Caption: Workflow for dissolving poorly soluble compounds in DMSO.
Guide 2: Decision Tree for Alternative Solubilization Strategies
When standard methods in DMSO fail, this guide helps in selecting an alternative approach.
Caption: Decision tree for selecting alternative solubilization methods.
Data and Protocols
Quantitative Data Summary
The solubility of Hsd17B13 inhibitors can vary. Below is a summary of solubility data for commercially available analogs, which can serve as a reference.
| Compound Name | Solvent | Max Concentration | Notes |
| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | Ultrasonic, warming to 60°C may be needed.[3] |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Ultrasonic may be needed.[2] |
| HSD17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Ultrasonic may be needed.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to add to the entire contents of the vial to achieve a 10 mM concentration. For example, for 5 mg of a compound with a molecular weight of 450 g/mol , you would add 1.11 mL of DMSO.
-
Addition of Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Dissolution: Cap the vial tightly and vortex at maximum speed for 2 minutes.
-
Sonication: Place the vial in a sonicating water bath for 15-20 minutes. The water in the bath should be at room temperature.
-
Visual Inspection: After sonication, visually inspect the solution against a light source. If any particulates are visible, repeat the vortexing and sonication steps.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C as recommended.[2][3][4][10]
Protocol 2: Serial Dilution for Cellular Assays
This protocol is designed to minimize precipitation when preparing a dose-response curve.
-
Prepare Top Concentration in DMSO: Create the highest concentration needed for your experiment by diluting your 10 mM stock in 100% anhydrous DMSO. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Perform Serial Dilutions in DMSO: Perform all subsequent serial dilutions using 100% DMSO as the diluent.[7] This ensures the compound remains in a favorable solvent environment.
-
Final Dilution into Assay Medium: Add a small, consistent volume of each DMSO dilution to your assay wells containing cells and medium (e.g., add 1 µL of each DMSO stock to 1 mL of medium for a 1:1000 final dilution). Mix immediately and thoroughly.
-
Control Wells: Prepare vehicle control wells by adding the same volume of 100% DMSO to the assay medium.
HSD17B13 Signaling Context
Understanding the biological context of Hsd17B13 can be helpful. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[11][12] It is genetically linked to the progression of non-alcoholic fatty liver disease (NAFLD).[13][14] The enzyme is involved in retinol metabolism and may play a role in processing bioactive lipids.[11][12] Inhibiting HSD17B13 is a therapeutic strategy being explored to prevent the progression of liver disease.[12]
Caption: Simplified role of HSD17B13 in liver pathophysiology.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Hsd17B13-IN-66 stability in cell culture media
Disclaimer: As of November 2025, there is no publicly available information regarding a compound specifically named "Hsd17B13-IN-66." The following technical support guide has been created for researchers, scientists, and drug development professionals working with novel or existing inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The information provided is based on publicly available data for known HSD17B13 inhibitors and general best practices for small molecule compounds in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: HSD17B13 (17β-Hydroxysteroid Dehydrogenase 13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2][3] Genetic studies have shown that certain loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This makes HSD17B13 a promising therapeutic target for the development of drugs to treat these conditions.[1]
Q2: How do I prepare a stock solution of my HSD17B13 inhibitor?
A2: For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution. For example, HSD17B13-IN-2 can be dissolved in DMSO.[4] It is crucial to use high-quality, anhydrous DMSO to ensure the stability and solubility of the compound. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For HSD17B13-IN-2, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for 1 month.[4]
Q3: What is the general stability of HSD17B13 inhibitors in aqueous solutions?
A3: The stability of small molecule inhibitors in aqueous solutions, including cell culture media, can vary significantly. It is essential to experimentally determine the stability of your specific inhibitor under your experimental conditions. Factors that can affect stability include pH, temperature, and the presence of serum proteins. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q4: Are there known off-target effects of HSD17B13 inhibitors?
A4: The selectivity of any inhibitor should be carefully evaluated. For newly developed inhibitors, it is important to perform selectivity profiling against other related enzymes and common off-targets. For example, the inhibitor BI-3231 has been characterized as a potent and selective inhibitor of HSD17B13.[5][6]
Troubleshooting Guide
Issue 1: My HSD17B13 inhibitor is precipitating in the cell culture medium.
-
Question: I diluted my HSD17B13 inhibitor from a DMSO stock into my cell culture medium, and I observe precipitation. What should I do?
-
Answer:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and to maintain the solubility of the compound.
-
Solubility Limit: You may be exceeding the solubility limit of your compound in the aqueous medium. Refer to any available solubility data for your specific inhibitor. For some compounds, solubility can be an issue, and different formulations might be needed.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes help.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the inhibitor to the medium.
-
Issue 2: I am not observing the expected biological effect of my HSD17B13 inhibitor in my cell-based assay.
-
Question: My HSD17B13 inhibitor is not showing any activity in my cell-based assay, even at high concentrations. What could be the reason?
-
Answer:
-
Compound Stability: The inhibitor may be unstable in the cell culture medium over the time course of your experiment. It is crucial to perform a stability study (see "Experimental Protocols" section).
-
Cell Permeability: The compound may have poor cell permeability. This can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolism: The cells may be metabolizing the inhibitor into an inactive form. The metabolic stability can be assessed in hepatocytes or liver microsomes. For instance, BI-3231 shows high metabolic stability in liver microsomes but moderate stability in hepatocytes.[6]
-
Assay Interference: The compound may interfere with the assay readout. Run appropriate controls, such as testing the compound in a cell-free version of the assay if possible.
-
Incorrect Target Engagement: Confirm that your cellular model expresses HSD17B13 and that the inhibitor is engaging the target in the cells.
-
Issue 3: I am observing significant cell death after treating my cells with the HSD17B13 inhibitor.
-
Question: At the effective concentration of my HSD17B13 inhibitor, I am seeing a high level of cytotoxicity. How can I address this?
-
Answer:
-
Determine the IC50 and CC50: It is important to determine both the half-maximal inhibitory concentration (IC50) for the target and the half-maximal cytotoxic concentration (CC50). A therapeutic window can be established from these values.
-
Reduce Incubation Time: If the compound is cytotoxic over long incubation periods, consider reducing the treatment time.
-
Off-Target Effects: The observed cytotoxicity may be due to off-target effects of the compound. Consider testing the inhibitor in a cell line that does not express HSD17B13.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing the cytotoxicity. Run a vehicle-only control.
-
Data Presentation
Table 1: Solubility of HSD17B13-IN-2 in Different Vehicles
| Vehicle Composition | Solubility |
| 10% DMSO, 90% Saline | Inquire for details |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Data is presented as an example for a known HSD17B13 inhibitor. Researchers should obtain or determine the solubility for their specific compound of interest.
Experimental Protocols
Protocol: Assessment of Small Molecule Inhibitor Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of a novel HSD17B13 inhibitor in cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
HSD17B13 inhibitor of interest
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or 96-well plates
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the HSD17B13 inhibitor in an appropriate solvent (e.g., 10 mM in DMSO).
-
Spike into Media: Spike the inhibitor into pre-warmed (37°C) cell culture medium (both with and without 10% FBS) to a final concentration relevant for your cell-based assays (e.g., 1 µM, 10 µM).
-
Time Points: Aliquot the spiked media into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the samples in a 37°C incubator with 5% CO2.
-
Sample Collection and Processing:
-
At each time point, remove an aliquot of the medium.
-
For the T=0 sample, process it immediately after spiking.
-
Add 2-3 volumes of cold acetonitrile to precipitate proteins (if FBS is present) and extract the compound.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the parent inhibitor.
-
The method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining inhibitor versus time to determine the stability profile. The half-life (t1/2) in the medium can be calculated from this data.
-
Mandatory Visualization
Caption: Workflow for assessing inhibitor stability in cell culture media.
Caption: Simplified HSD17B13 signaling and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
HSD17B13 Knockout Mouse Models: Technical Support Center
Welcome to the technical support center for researchers working with HSD17B13 knockout (KO) mouse models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and interpret your results effectively.
Troubleshooting Guide
This guide addresses specific problems that researchers may encounter during the development and analysis of HSD17B13 KO mouse models.
Question: My HSD17B13 KO mice on a standard chow diet exhibit increased hepatic steatosis and body weight, contrary to the protective phenotype suggested by human studies. What could be the cause?
Answer: This is a documented and critical challenge in the field. Unlike human loss-of-function variants that protect against liver disease, Hsd17b13 deficiency in mice can lead to unexpected phenotypes.[1][2]
-
Inherent Species Differences: The primary reason is the potential disconnect between the biological function of HSD17B13 in mice and humans.[1] Studies have shown that chow-fed Hsd17b13 KO mice can develop significantly higher body and liver weights and even hepatic steatosis and inflammation with prolonged feeding.[3][4][5] This suggests that the baseline biological role of HSD17B13 may differ between species.[2]
-
Compensatory Mechanisms: The complete loss of the Hsd17b13 gene from birth might trigger compensatory pathways in mice that are not active in humans with specific loss-of-function variants.[2][6]
-
Dietary Composition: The composition of standard chow can influence the phenotype. Ensure your diet composition is consistent and well-documented.
Recommended Actions:
-
Acknowledge the Phenotype: Recognize that this observation is consistent with some published literature.[4]
-
Detailed Phenotyping: Perform comprehensive lipidomic profiling to understand the specific changes in hepatic lipid composition.[1] Hsd17b13 KO mice on a high-fat diet showed enrichment of certain cholesterol esters and sphingolipids.[5]
-
Gene Expression Analysis: Analyze the expression of key genes involved in de novo lipogenesis (e.g., Fasn, Acaca, Scd1) and fatty acid oxidation, as knockout models have shown increased expression of fatty acid synthesis proteins.[3]
Question: I have challenged my HSD17B13 KO mice with a high-fat or Western diet, but I do not see the expected protection against liver injury and fibrosis. Why is there no difference compared to wild-type controls?
Answer: This is a common and perplexing finding. Extensive evaluation of Hsd17b13 deficiency in mice under various obesogenic diet conditions has often failed to reproduce the protective effects seen in human genetic studies.[4][5]
-
Model Discrepancy: Human studies link HSD17B13 loss-of-function to protection from progression to severe liver disease (NASH, fibrosis, cirrhosis), not necessarily initial steatosis.[7][8] Mouse models fed obesogenic diets develop significant steatosis and inflammation, but Hsd17b13 deficiency does not appear to alter this outcome.[4][5]
-
Dominant Negative vs. Loss of Function: The protective human variants may act through a dominant-negative mechanism rather than a simple loss of function, a phenomenon also observed in PNPLA3 mouse models.[4] A complete knockout in a mouse may not replicate this specific molecular interaction.
-
Study Duration and Model: Some studies using extended feeding periods (e.g., 10 months with a Western diet) still found no difference in liver injury, fibrosis, or hepatocellular carcinoma between genotypes.[4][5] However, some conflicting reports suggest that shRNA-mediated knockdown in adult mice with pre-existing steatosis can improve the condition.[6][9] This highlights that the timing and method of HSD17B13 reduction may be critical.
Recommended Actions:
-
Confirm Knockout Efficiency: Ensure complete ablation of HSD17B13 protein expression via Western blot, in addition to genotyping PCR and qRT-PCR.
-
Analyze Lipid Droplet Morphology: While total triglyceride content may not differ, some studies report a shift towards larger lipid droplets (macrosteatosis) in KO mice on obesogenic diets.[4] This subtle change could be an important endpoint.
-
Consider Alternative Models: If studying fibrosis is the primary goal, consider knockdown models (e.g., using AAV-shRNA) in adult mice, which have shown some protective effects against fibrosis markers.[6]
Question: I am concerned about potential off-target effects from using CRISPR/Cas9 to generate my HSD17B13 knockout line. How can I mitigate and check for these?
Answer: Off-target effects are a valid concern for any CRISPR/Cas9-generated model, as they can lead to unintended mutations and confounding phenotypes.[10][11]
-
Nature of Off-Targets: The Cas9 nuclease can tolerate some mismatches between the single-guide RNA (sgRNA) and genomic DNA, leading to cleavage at unintended sites.[10][12]
Recommended Actions:
-
High-Fidelity Cas9 Variants: Use engineered high-fidelity Cas9 nucleases (e.g., SpCas9-HF1, eSpCas9) which are designed to reduce off-target cleavage while maintaining on-target activity.[10]
-
Careful sgRNA Design: Utilize up-to-date online sgRNA design tools that predict and score potential off-target sites.[13] Truncating the sgRNA at the 5'-end or adding two guanine nucleotides can also decrease off-target rates.[13]
-
Deliver as Ribonucleoprotein (RNP): Delivering the Cas9/sgRNA complex as an RNP, instead of a DNA plasmid, limits the time the machinery is active in the cell, thereby reducing the opportunity for off-target edits.[13][14]
-
Whole-Genome Sequencing (WGS): For definitive characterization, perform WGS on founder animals to identify all potential off-target mutations. Compare sequences to a wild-type control from the same genetic background.
-
Backcrossing: Backcross founder mice to wild-type animals for several generations to segregate the on-target knockout allele from potential off-target mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HSD17B13 and its relevance to liver disease?
HSD17B13 (17-beta hydroxysteroid dehydrogenase 13) is a protein primarily found in the liver and is associated with lipid droplets.[7][8] While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid metabolism.[3][15] In vitro, it can catalyze reactions involving steroids, retinoids, and other lipids.[7][16] Its relevance stems from human genetic studies showing that certain loss-of-function variants, most notably rs72613567, are strongly associated with a reduced risk of progressing from simple fatty liver to more severe forms of chronic liver disease like NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[7][8][17]
Q2: Why do results from HSD17B13 knockout and knockdown mouse models sometimes conflict?
Published findings from HSD17B13 mouse models have produced highly discordant phenotypes regarding steatosis and fibrosis.[1][2] Reasons for these discrepancies include:
-
Degree of Suppression: Knockdown models achieve partial reduction (e.g., 60-100%) of the protein in adult mice, whereas knockout models have a complete absence of the protein from birth.[1] This can lead to different biological outcomes and compensatory responses.[6][18]
-
Experimental Conditions: Studies use a wide variety of diets (chow, high-fat, Western, choline-deficient), different mouse strains, and analyze only one sex, making direct comparisons difficult.[1][2]
-
Timing of Intervention: Knocking down the gene in an adult mouse with established disease is fundamentally different from a germline knockout where the gene is absent throughout development.[6]
Q3: What are the key known differences between human and mouse HSD17B13?
There are structural and potentially functional differences that may contribute to the disparate phenotypes observed.
-
Protein Isoforms: The human gene typically encodes a 300 amino acid protein, while the mouse gene is annotated to encode two different isoforms (300 and 304 amino acids).[19] These structural differences, particularly at the C-terminus, could affect protein function or localization.[19]
-
Enzymatic Activity: Some in vitro assays suggest that mouse Hsd17b13 does not exhibit the same retinol dehydrogenase activity as the human protein, despite conservation of key catalytic residues.[20] This could point to different primary substrates or roles in the respective species.
Q4: What is the recommended basic workflow for creating and validating an HSD17B13 KO mouse?
The diagram below outlines a standard workflow.
Caption: Experimental workflow for HSD17B13 KO mouse generation and analysis.
Quantitative Data Summary
The following tables summarize comparative data from studies on Hsd17b13 KO mice. Note that experimental conditions vary between studies.
Table 1: Phenotype of Hsd17b13 KO vs. Wild-Type (WT) Mice on Regular Chow (RC) Diet
| Parameter | Genotype | Observation | Potential Implication | Citation |
| Body Weight | KO | Significantly higher than WT | Altered baseline energy metabolism | [4][5] |
| Liver Weight | KO | Significantly higher than WT | Correlates with increased body weight | [4][5] |
| Hepatic Steatosis | KO | Increased histological steatosis | Impaired hepatic lipid homeostasis | [3][4] |
| Hepatic Inflammation | KO | Increased portal inflammation and microgranulomas | Pro-inflammatory state at baseline | [3] |
Table 2: Phenotype of Hsd17b13 KO vs. Wild-Type (WT) Mice on Obesogenic Diets (HFD/WD)
| Parameter | Genotype | Observation | Potential Implication | Citation |
| Body Weight | KO vs. WT | No significant difference | Obesogenic diet overrides baseline differences | [4][5] |
| Liver Weight | KO vs. WT | No significant difference | Similar response to diet-induced obesity | [4][5] |
| Hepatic Triglycerides | KO vs. WT | No significant difference | Hsd17b13 loss does not prevent steatosis | [4][5] |
| Inflammation Score | KO vs. WT | No significant difference | Lack of a protective anti-inflammatory effect | [4][5] |
| Fibrosis-related Genes | KO vs. WT | No significant difference | Lack of a protective anti-fibrotic effect | [4][5] |
| Lipid Droplet Size | KO | Shift towards larger lipid droplets (macrosteatosis) | Altered lipid droplet dynamics/morphology | [4] |
Experimental Protocols & Signaling Pathways
Protocol 1: Validation of HSD17B13 Gene Knockout
This protocol outlines the essential steps to confirm the successful deletion of the Hsd17b13 gene at the DNA, mRNA, and protein levels.
Caption: A multi-level validation strategy for HSD17B13 knockout confirmation.
HSD17B13 Signaling and Metabolic Context
HSD17B13 is a lipid droplet-associated protein that influences hepatic lipid and retinoid metabolism. Loss of its enzymatic activity is thought to be the protective mechanism in humans.
Caption: Role of HSD17B13 in hepatic retinoid and lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - HSD17B13 [maayanlab.cloud]
- 9. researchgate.net [researchgate.net]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drpress.org [drpress.org]
- 12. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. origene.com [origene.com]
- 16. uniprot.org [uniprot.org]
- 17. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice | bioRxiv [biorxiv.org]
- 19. enanta.com [enanta.com]
- 20. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Function: Technical Support & Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret conflicting data surrounding the function of HSD17B13 in liver physiology and disease.
Frequently Asked Questions (FAQs)
Q1: Human genetic data suggests a protective role for HSD17B13 loss-of-function variants in chronic liver disease, but my knockout mouse experiments show a different or even opposite phenotype. Why is there a discrepancy?
A1: This is a key area of conflicting data in HSD17B13 research. While large-scale human genome-wide association studies (GWAS) have consistently shown that loss-of-function variants in HSD17B13 are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and hepatocellular carcinoma (HCC), results from mouse models have been inconsistent.[1][2][3][4][5]
Summary of Conflicting Findings in Mouse Models:
| Model | Key Findings | Citations |
| Hsd17b13 Knockout (KO) Mice | No protection from high-fat diet, Western diet, or alcohol-induced liver injury.[2][3] | |
| Spontaneously developed late-onset fatty liver on a normal chow diet. | ||
| Increased body and liver weight on a chow diet.[2] | ||
| Shift towards larger lipid droplets on obesogenic diets.[2] | ||
| Hsd17b13 Overexpression Mice | Induced hepatic steatosis.[6][7] | |
| Increased expression of genes involved in fatty acid synthesis.[6] | ||
| Worsened metabolic phenotypes on a high-fat diet.[6] |
Potential Reasons for the Discrepancy:
-
Species-Specific Differences: The enzymatic substrates and physiological functions of human and mouse HSD17B13 may differ.[4] Some studies suggest that mouse Hsd17b13 may not possess the same retinol dehydrogenase activity as the human ortholog.[4]
-
Compensatory Mechanisms: In knockout mice, other enzymes might compensate for the loss of Hsd17b13 function.[2]
-
Model Limitations: The mouse models used may not fully replicate the complexity of human chronic liver disease.[2]
Troubleshooting Your Experiments:
-
Validate Your Model: Ensure your knockout model has complete and specific deletion of Hsd17b13.
-
Consider the Genetic Background: The genetic background of the mice can influence the phenotype.
-
Humanized Mouse Models: For studying the specific effects of human HSD17B13 variants, consider using humanized mouse models.
Q2: There are conflicting reports on the enzymatic activity and substrates of HSD17B13. What are the potential substrates, and is it a retinol dehydrogenase?
A2: The precise physiological substrates of HSD17B13 are still under investigation, and this is another area with conflicting reports. HSD17B13 is a lipid droplet-associated protein, suggesting a role in lipid metabolism.[7][8][9]
Reported in vitro Substrates:
| Substrate Class | Specific Examples | Citations |
| Steroids | 17β-estradiol | [4][10][11] |
| Bioactive Lipids | Leukotriene B4 | [4][10][11] |
| Retinoids | Retinol, Retinal | [4][10][11][12] |
The retinol dehydrogenase (RDH) activity of HSD17B13 is a point of contention. Some studies have demonstrated RDH activity in vitro using human HSD17B13, while others have reported that the mouse ortholog lacks this activity.[4][12][13][14][15]
Experimental Considerations:
-
Assay Conditions: The conflicting results could be due to differences in experimental setups, such as the use of recombinant proteins versus cell-based assays, and the specific assay conditions.
-
In Vivo Relevance: The physiological relevance of these in vitro findings needs to be confirmed in in vivo models.
Q3: What is the role of HSD17B13 in lipid droplet formation and steatosis? The data seems contradictory.
A3: The effect of HSD17B13 on lipid droplets and hepatic steatosis is complex and appears to be context-dependent, leading to seemingly contradictory findings.
-
Overexpression studies in cultured hepatocytes and mouse liver suggest that HSD17B13 promotes the accumulation of lipid droplets and can induce steatosis.[6][7][16]
-
Knockout studies in mice , however, have yielded varied results. Some studies report no significant effect on lipid droplet morphology, while others show a shift towards larger lipid droplets or even the development of fatty liver under certain conditions.[2][4]
-
Human genetic studies indicate that loss-of-function HSD17B13 variants protect against the progression of liver disease but not necessarily against simple steatosis.[17]
This suggests that the primary role of HSD17B13 may not be in the initial accumulation of fat in the liver but rather in the progression to more severe forms of liver disease like NASH and fibrosis.
Troubleshooting Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from studies demonstrating HSD17B13 RDH activity.[13]
Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmids for wild-type and mutant HSD17B13
-
Empty vector control plasmid
-
All-trans-retinol
-
Cell culture medium and reagents
-
HPLC system for retinoid analysis
Protocol:
-
Seed HEK293 cells in triplicate for each condition (wild-type HSD17B13, mutant HSD17B13, empty vector).
-
Transfect the cells with the respective plasmids.
-
After 24 hours, add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and lyse them.
-
Extract retinoids from the cell lysates.
-
Analyze the levels of retinaldehyde and retinoic acid using normal-phase HPLC and quantify based on standard curves.
-
Normalize retinoid levels to the total protein concentration of the cell lysate.
Interpreting Conflicting Results:
-
Cell Line: The choice of cell line could influence the results.
-
Substrate Concentration: The concentration of all-trans-retinol used may affect the enzymatic activity.
-
Incubation Time: The duration of incubation with the substrate is a critical parameter.
Western Diet-Induced NAFLD Mouse Model
This is a common model to induce NAFLD/NASH in mice.[1][18][19]
Objective: To induce a liver phenotype in mice that mimics human NAFLD/NASH.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Western Diet (high-fat, high-sucrose, high-cholesterol)
-
Standard chow diet (for control group)
Protocol:
-
Acclimate mice to the animal facility for at least one week.
-
Divide the mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a Western diet.
-
Provide the respective diets and water ad libitum for a specified period (e.g., 16-24 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study period, collect blood and liver tissue for analysis (e.g., histology, gene expression, lipidomics).
Troubleshooting unexpected phenotypes:
-
Diet Composition: The exact composition of the Western diet can significantly impact the resulting phenotype. Ensure consistency in the diet source and composition.
-
Duration of Feeding: The length of time on the diet will influence the severity of the liver disease.
-
Mouse Strain: Different mouse strains can have varying susceptibility to diet-induced NAFLD.
Adenovirus-Mediated Gene Overexpression in Mouse Liver
This technique is used to transiently overexpress a gene of interest specifically in the liver.[20][21][22][23][24]
Objective: To study the in vivo effects of HSD17B13 overexpression in the liver.
Materials:
-
Recombinant adenovirus expressing the gene of interest (e.g., HSD17B13)
-
Control adenovirus (e.g., expressing GFP)
-
Mice
-
Surgical tools for intravenous injection
Protocol:
-
Propagate and purify the recombinant adenoviruses.
-
Determine the viral titer.
-
Anesthetize the mice.
-
Inject the adenovirus solution into the tail vein or portal vein. The typical volume is 100-200 µL.
-
Monitor the mice for recovery.
-
Harvest tissues for analysis at a predetermined time point (e.g., 7-14 days post-injection).
Considerations for inconsistent results:
-
Viral Titer and Dose: The amount of virus injected is a critical parameter that needs to be optimized.
-
Immune Response: Adenoviral vectors can induce an immune response, which may affect the experimental outcome.
-
Tropism: While adenoviruses have a natural tropism for the liver, some expression in other tissues may occur.
Signaling Pathways and Logical Relationships
Proposed Signaling Pathway for HSD17B13 in NAFLD Progression
Caption: Discrepancy between human genetic data and mouse knockout models of HSD17B13.
Hypothesized Mechanisms of HSD17B13 Action and Conflict
Caption: Hypothesized enzymatic activities and downstream effects of HSD17B13.
Experimental Workflow for Investigating Conflicting Mouse Phenotypes
Caption: A logical workflow for troubleshooting unexpected results in HSD17B13 mouse models.
References
- 1. Western Diet-Induced Nonalcoholic Fatty Liver Disease Mice Mimic the Key Transcriptomic Signatures Observed in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. researchgate.net [researchgate.net]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adenovirus-Mediated Gene Transfer | Springer Nature Experiments [experiments.springernature.com]
- 21. Generation of Adenovirus for In Vitro and In Vivo Studies of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gene transfer in the liver using recombinant adeno-associated virus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADENOVIRUS-MEDIATED GENE TRANSFER TO LIVER GRAFTS: AN IMPROVED METHOD TO MAXIMIZE INFECTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adenovirus-mediated hepatic gene transfer in mice: comparison of intravascular and biliary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hsd17B13-IN-66 and Other HSD17B13 Inhibitors for Liver Disease Research
For Immediate Release
A detailed comparative guide has been compiled to assist researchers, scientists, and drug development professionals in navigating the landscape of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitors. This guide provides a head-to-head comparison of Hsd17B13-IN-66 against other notable inhibitors such as BI-3231 and INI-678, with supporting experimental data and detailed protocols.
HSD17B13, a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of inhibitors to mimic this protective effect. This comparison focuses on small molecule inhibitors designed to modulate the enzymatic activity of HSD17B13.
Quantitative Comparison of HSD17B13 Inhibitors
To facilitate a clear comparison of the leading HSD17B13 inhibitors, the following table summarizes their key quantitative performance metrics.
| Inhibitor | Type | Target | IC50 / Potency | Selectivity |
| This compound | Small Molecule | HSD17B13 | ≤ 0.1 µM (for estradiol) | Data not available |
| BI-3231 | Small Molecule | Human HSD17B13 | IC50: 1 nM, Ki: 0.7 nM[1][2] | >10,000-fold vs HSD17B11[3] |
| Mouse HSD17B13 | IC50: 13 nM[1] | |||
| INI-678 | Small Molecule | HSD17B13 | Low nM potency[4] | Selective against other HSD17B family members |
| GSK4532990 (ARO-HSD) | RNAi Therapeutic | HSD17B13 mRNA | Not applicable (reduces protein expression) | Not applicable |
| Compound A (inno.N) | Small Molecule | HSD17B13 | Data not available | Data not available |
Signaling Pathway of HSD17B13 in Liver Disease
HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is understood to play a role in both lipid and retinol metabolism. Its overexpression is associated with increased lipid droplet size and number. In the context of liver fibrosis, HSD17B13 activity in hepatocytes can lead to the upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a key signaling molecule that promotes the activation of hepatic stellate cells (HSCs). Activated HSCs are the primary cell type responsible for the excessive deposition of extracellular matrix proteins, leading to fibrosis.
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay (Estradiol Substrate)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13 by measuring the conversion of a substrate, such as estradiol, to its oxidized product, estrone, which is coupled to the reduction of NAD+ to NADH. The production of NADH can be detected using a luminescent assay.
Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
NAD(P)H-Glo™ Detection System (or similar NADH detection reagent)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 80 nL) of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing estradiol and NAD+ in the assay buffer.
-
Add the substrate mix to the wells containing the test compounds.
-
Initiate the enzymatic reaction by adding the recombinant HSD17B13 protein to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) in the dark.
-
Stop the reaction and detect the amount of NADH produced by adding the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm the direct binding of an inhibitor to the HSD17B13 protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., BI-3231)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Culture HEK293T cells to 80-90% confluency.
-
Treat the cells with either the test compound or a vehicle control (DMSO) and incubate.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble HSD17B13 at each temperature by Western blotting using an anti-HSD17B13 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow for Inhibitor Screening and Validation
The following diagram illustrates a typical workflow for the discovery and validation of novel HSD17B13 inhibitors.
This guide provides a foundational understanding of the current landscape of HSD17B13 inhibitors. As research in this area is rapidly evolving, it is anticipated that more potent and selective inhibitors will be developed, and further in vivo data will become available to better delineate their therapeutic potential.
References
Validating Hsd17B13 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the engagement of the therapeutic target 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in a cellular context. As the development of Hsd17B13 inhibitors for non-alcoholic fatty liver disease (NAFLD) and other liver pathologies progresses, robust and reliable methods to confirm target interaction within the complex cellular environment are crucial. This document outlines key experimental approaches, compares the performance of known inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.
Introduction to Hsd17B13 and its Inhibitors
Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of chronic liver diseases, validating it as a promising therapeutic target.[1] Inhibition of Hsd17B13 is a key strategy in the development of novel therapies for NAFLD and non-alcoholic steatohepatitis (NASH).
While the specific compound "Hsd17B13-IN-66" is not publicly documented, this guide will focus on well-characterized, publicly disclosed inhibitors as exemplary alternatives for comparative analysis:
Comparison of Hsd17B13 Inhibitors
The following table summarizes the available quantitative data for BI-3231 and qualitative information for INI-822, offering a comparative overview of their cellular activity.
| Feature | BI-3231 | INI-822 |
| Biochemical IC50 (Human) | 1 nM[3] | Low nM potency[5] |
| Biochemical IC50 (Mouse) | 13 nM[3] | Not specified |
| Cellular IC50 | 11 nM (in HEK293 cells) | Not specified |
| Target Engagement Assay | Thermal Shift Assay (nanoDSF) | Measurement of substrate (12-HETE) accumulation in vivo[8] |
| Observed Cellular Effects | Reduces triglyceride accumulation in hepatocytes[9] | Decreases fibrotic proteins in a human liver-on-a-chip model[8] |
Experimental Methodologies for Target Engagement
Validating that a compound binds to Hsd17B13 within a cell is a critical step in drug development. The following are key experimental approaches to demonstrate target engagement.
Hsd17B13 Signaling Pathway
Caption: Hsd17B13's role in hepatic lipid metabolism.
Enzymatic Activity Assay in Cell Lysates
This assay directly measures the enzymatic activity of Hsd17B13 from cell lysates, providing a quantitative measure of inhibitor potency.
Experimental Workflow:
Caption: Cellular Hsd17B13 enzymatic assay workflow.
Detailed Protocol:
-
Cell Culture: Culture human hepatocyte-derived cell lines (e.g., HepG2, Huh7) or primary hepatocytes under standard conditions.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the Hsd17B13 inhibitor (e.g., BI-3231) at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., all-trans-retinol or β-estradiol) and the cofactor NAD+.[10][11]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Data Analysis: Plot the enzymatic activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: General workflow for Hsd17B13 CETSA.
Detailed Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HepG2) with the Hsd17B13 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. A temperature gradient is crucial to determine the melting curve.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., >12,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Hsd17B13 (e.g., from Cell Signaling Technology, Thermo Fisher Scientific, or Aviva Systems Biology).[1][12][13][14]
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
AlphaLISA Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure target engagement in cell lysates. It offers a high-throughput alternative to Western blotting for CETSA or can be used to quantify protein levels.
Conceptual Workflow for Hsd17B13 Target Engagement:
Caption: Conceptual workflow for an Hsd17B13 AlphaLISA.
Protocol Outline:
-
Antibody Pair Selection: A critical first step is the identification and validation of two Hsd17B13 antibodies that recognize different epitopes on the protein.
-
Bead Conjugation: One antibody is biotinylated for binding to streptavidin-coated donor beads, and the other is conjugated to acceptor beads.
-
Assay Procedure:
-
Cell lysates (e.g., from a CETSA experiment) are added to a microplate.
-
The antibody-conjugated acceptor beads and biotinylated antibody are added.
-
Streptavidin-coated donor beads are added.
-
After incubation, the plate is read on an Alpha-enabled plate reader. The signal generated is proportional to the amount of soluble Hsd17B13.
-
Note: The development of a specific AlphaLISA for Hsd17B13 requires careful optimization of antibody pairs and assay conditions. Commercially available ELISA kits for Hsd17B13 may provide a source of suitable antibodies.[15][16][17]
Conclusion
Validating the cellular target engagement of Hsd17B13 inhibitors is essential for their preclinical and clinical development. This guide provides a framework for comparing candidate molecules and outlines detailed methodologies for key cellular assays. While direct enzymatic assays in cell lysates provide a quantitative measure of potency, orthogonal methods like CETSA are invaluable for confirming direct target binding in a more physiologically relevant context. High-throughput methods such as AlphaLISA offer the potential to streamline the screening and characterization of novel Hsd17B13 inhibitors. The choice of assay will depend on the specific research question, available resources, and the stage of drug discovery.
References
- 1. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inipharm.com [inipharm.com]
- 6. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 7. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13 Rabbit pAb | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. HSD17B13 Polyclonal Antibody (PA5-25633) [thermofisher.com]
- 14. HSD17B13 Polyclonal Antibody (BS-17402R) [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. origene.com [origene.com]
A Head-to-Head In Vivo Comparison of HSD17B13 Inhibitors: A Guide for Researchers
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of various inhibitory modalities, including small molecules and RNA interference (RNAi) therapeutics. This guide provides a head-to-head comparison of the available in vivo data for several HSD17B13 inhibitors, offering a resource for researchers and drug development professionals in the field.
HSD17B13 Signaling Pathway and Therapeutic Intervention
HSD17B13 is understood to play a role in hepatic lipid metabolism, although its precise substrates and functions are still under investigation. The therapeutic rationale for inhibiting HSD17B13 is to mimic the protective effects observed in individuals with naturally occurring loss-of-function variants.
In Vivo Performance Comparison of HSD17B13 Inhibitors
The following tables summarize the available in vivo data for prominent HSD17B13 inhibitors. It is important to note that these data are not from direct head-to-head studies and experimental conditions vary.
Small Molecule Inhibitors
| Inhibitor | Company | In Vitro Potency (IC50) | Animal Model | Key In Vivo Efficacy Data | Pharmacokinetics | Reference(s) |
| INI-822 | Inipharm | Low nM | Zucker rats on high-fat, high-cholesterol diet (HFHCD); Sprague-Dawley rats on choline-deficient, amino acid-defined high-fat diet (CDAA-HFD) | Decreased ALT levels; Dose-dependent increase in hepatic phosphatidylcholines.[1] | Suitable for once-daily oral dosing in humans.[2][3] | [1][2][3][4][5] |
| BI-3231 | Boehringer Ingelheim | Human: ~1 nM (Ki) | In vitro models of hepatocellular lipotoxicity | In vitro: Significantly decreased triglyceride accumulation in hepatocytes under lipotoxic stress.[6] | Rapid plasma clearance with extensive liver accumulation in mice and rats.[7][8] | [6][7][8][9][10][11] |
| Compound 32 | Unknown | 2.5 nM | Mouse models of MASH | Exhibited better anti-MASH effects compared to BI-3231.[12] | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231; unique liver-targeting profile.[12] | [9][12] |
| EP-036332 | Enanta Pharmaceuticals | Human: 14 nM, Mouse: 2.5 nM | T-cell-mediated concanavalin A acute liver injury mouse model | At 100 mg/kg b.i.d., decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9.[13][14] | Prodrug form (EP-037429) used for in vivo studies.[13] | [13][14][15] |
| EP-040081 | Enanta Pharmaceuticals | Human: 79 nM, Mouse: 74 nM | T-cell-mediated concanavalin A acute liver injury mouse model | At 10 or 100 mg/kg q.d., decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9.[14] | N/A | [14] |
RNAi Therapeutics
| Therapeutic | Company | Mechanism | Animal Model/Patient Population | Key In Vivo Efficacy Data | Reference(s) |
| ARO-HSD | Arrowhead Pharmaceuticals | RNA interference | Patients with suspected NASH | At 100 mg and 200 mg doses: Mean ALT reduction of -39.3% and -42.3% respectively at Day 71; Mean reduction in hepatic HSD17B13 mRNA of -85.5% (100 mg) and -93.4% (200 mg).[16][17] | [16][17][18][19][20] |
| Rapirosiran (ALN-HSD-001) | Alnylam Pharmaceuticals | RNA interference | Adults with MASH | Median reduction of 78% in liver HSD17B13 mRNA at 6 months in the 400 mg dose group.[21] | [21][22][23][24] |
| AZD7503 | AstraZeneca | RNA interference | Participants with NAFLD or NASH | Clinical trial to assess knockdown of hepatic HSD17B13 mRNA.[25][26] | [25][26][27] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the in vivo data. Below are summaries of the key experimental protocols cited in this guide.
General In Vivo Experimental Workflow
The evaluation of HSD17B13 inhibitors in vivo typically follows a standardized workflow, from initial characterization to efficacy testing in disease models.
References
- 1. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 2. businesswire.com [businesswire.com]
- 3. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. inipharm.com [inipharm.com]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
- 14. enanta.com [enanta.com]
- 15. enanta.com [enanta.com]
- 16. natap.org [natap.org]
- 17. mims.com [mims.com]
- 18. arrowheadpharma.com [arrowheadpharma.com]
- 19. arrowheadpharma.com [arrowheadpharma.com]
- 20. Arrowhead’s RO-HSD PTSR rises by five points in NASH [clinicaltrialsarena.com]
- 21. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 23. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 24. hra.nhs.uk [hra.nhs.uk]
- 25. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]
- 26. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 27. A study to investigate Safety, Tolerability, and Pharmacokinetics of AZD7503 in participants with suspected NASH. [astrazenecaclinicaltrials.com]
HSD17B13 Inhibition: A Comparative Analysis of its Potential Effects on PNPLA3 and TM6SF2 Expression in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH) is rapidly evolving, with a strong focus on genetically validated targets. Among these, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), patatin-like phospholipase domain-containing 3 (PNPLA3), and transmembrane 6 superfamily member 2 (TM6SF2) have emerged as key players in the pathogenesis of fatty liver disease. Genetic variants in these genes are strongly associated with the risk and progression of chronic liver disease.
Notably, loss-of-function variants in HSD17B13 are protective against the development of steatohepatitis and fibrosis, making it an attractive target for therapeutic inhibition. Conversely, the I148M variant in PNPLA3 is a major genetic risk factor for NAFLD and its complications, while the E167K variant in TM6SF2 is associated with hepatic steatosis but lower circulating lipid levels. Understanding the interplay between these genetic factors is crucial for the development of targeted therapies.
This guide provides a comparative analysis of the potential effects of HSD17B13 inhibition, exemplified by the investigational compound Hsd17B13-IN-66, on the expression of PNPLA3 and TM6SF2. While direct experimental data on the effects of this compound on the expression of these genes is not yet publicly available, this guide leverages strong genetic evidence and the known functional roles of these proteins to provide a well-informed perspective for the research community.
Comparative Data on HSD17B13, PNPLA3, and TM6SF2
The following table summarizes the key characteristics and genetic associations of HSD17B13, PNPLA3, and TM6SF2 in the context of liver disease.
| Feature | HSD17B13 | PNPLA3 | TM6SF2 |
| Primary Function in Liver | Lipid droplet-associated enzyme involved in lipid metabolism.[1][2][3][4] | Triglyceride lipase activity in hepatocytes and retinyl ester hydrolase activity in hepatic stellate cells.[5] | Regulation of hepatic triglyceride export via very-low-density lipoprotein (VLDL) secretion.[6][7] |
| Expression in NAFLD/MASH | Upregulated.[1][4] | Expression is regulated by nutritional status; the I148M variant protein accumulates on lipid droplets.[8][9] | Expression levels can be altered in NAFLD.[6] |
| Key Genetic Variant | rs72613567 (loss-of-function) | rs738409 (I148M) | rs58542926 (E167K) |
| Effect of Variant on Liver Disease Risk | Protective against steatohepatitis, fibrosis, and HCC.[10] | Increased risk of steatosis, steatohepatitis, fibrosis, and HCC.[5][8][9][11][12] | Increased risk of hepatic steatosis, but associated with lower serum triglycerides and potentially lower cardiovascular risk.[6][13] |
| Therapeutic Hypothesis | Inhibition is protective. | Inhibition of the I148M variant's effects is desirable. | Modulation of its activity could impact the balance between hepatic and circulating lipids. |
| Known Genetic Interactions | The protective HSD17B13 variant can mitigate the increased risk of liver disease associated with the PNPLA3 I148M variant.[10] | The I148M variant's deleterious effects are attenuated by the protective HSD17B13 variant. | The combined effects of PNPLA3, TM6SF2, and HSD17B13 variants are associated with the severity of NAFLD.[14][15] |
Hypothesized Effects of this compound on PNPLA3 and TM6SF2 Expression
Based on genetic studies showing that a loss-of-function variant in HSD17B13 is associated with decreased PNPLA3 mRNA expression, it is hypothesized that pharmacological inhibition of HSD17B13 with a compound like this compound would lead to a reduction in PNPLA3 gene expression. The effect on TM6SF2 expression is less clear from current literature and warrants direct investigation.
| Treatment | Hypothesized Effect on PNPLA3 Expression | Hypothesized Effect on TM6SF2 Expression | Rationale |
| This compound | ↓ (Decrease) | ? (Uncertain) | Genetic evidence suggests that loss of HSD17B13 function is associated with reduced PNPLA3 mRNA levels. The mechanism is under investigation but may involve shared regulatory pathways or downstream effects of HSD17B13's enzymatic activity. The impact on TM6SF2 is not established. |
| Alternative HSD17B13 Inhibitor (e.g., BI-3231) | ↓ (Decrease) | ? (Uncertain) | As a class effect, it is expected that other potent and selective HSD17B13 inhibitors would have a similar impact on PNPLA3 expression. |
Experimental Protocols
To investigate the effects of this compound on PNPLA3 and TM6SF2 expression, the following experimental protocols are proposed:
In Vitro Hepatocyte Model
-
Cell Culture:
-
Human hepatoma cell lines (e.g., Huh7, HepG2) or primary human hepatocytes will be cultured under standard conditions.
-
To mimic a steatotic environment, cells can be treated with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 0.5-1 mM) for 24-48 hours prior to and during inhibitor treatment.
-
-
Treatment with this compound:
-
This compound will be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cells will be treated with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.
-
-
Gene Expression Analysis (qRT-PCR):
-
Total RNA will be extracted from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA will be synthesized using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) will be performed using primers specific for human HSD17B13, PNPLA3, TM6SF2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Relative gene expression will be calculated using the ΔΔCt method.
-
-
Protein Expression Analysis (Western Blot):
-
Total protein will be extracted from the treated cells using a lysis buffer containing protease inhibitors.
-
Protein concentration will be determined using a BCA assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes will be blocked and then incubated with primary antibodies against HSD17B13, PNPLA3, TM6SF2, and a loading control (e.g., β-actin, GAPDH).
-
After incubation with HRP-conjugated secondary antibodies, protein bands will be visualized using a chemiluminescence detection system.
-
Band intensities will be quantified using densitometry software.
-
Animal Model of NAFLD/MASH
-
Animal Model:
-
Male C57BL/6J mice will be fed a high-fat diet (e.g., 60% kcal from fat) or a diet deficient in methionine and choline for several weeks to induce NAFLD/MASH.
-
-
Treatment Administration:
-
This compound will be formulated for oral gavage or intraperitoneal injection.
-
Mice will be treated daily with the inhibitor or vehicle control for a specified period (e.g., 2-4 weeks).
-
-
Sample Collection:
-
At the end of the treatment period, mice will be euthanized, and liver tissue will be collected.
-
A portion of the liver will be snap-frozen in liquid nitrogen for RNA and protein analysis, and another portion will be fixed in formalin for histological analysis.
-
-
Gene and Protein Expression Analysis:
-
RNA and protein will be extracted from the liver tissue, and qRT-PCR and Western blot analysis will be performed as described for the in vitro model, using primers and antibodies specific for the mouse orthologs of the target genes.
-
Visualizations
Signaling Pathway and Genetic Interactions
Caption: Interplay of HSD17B13, PNPLA3, and TM6SF2 in liver disease.
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound.
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for NAFLD and MASH, with strong genetic validation. The interplay between HSD17B13, PNPLA3, and TM6SF2 is a critical area of investigation. Based on current evidence, it is hypothesized that HSD17B13 inhibitors, such as this compound, will not only exert direct effects on lipid metabolism but may also modulate the expression of key pathogenic genes like PNPLA3. The proposed experimental protocols provide a framework for testing this hypothesis and further elucidating the mechanism of action of this emerging class of therapeutics. Future studies providing direct experimental evidence will be invaluable in confirming these potential effects and advancing the development of novel treatments for chronic liver disease.
References
- 1. Proteomics and liver fibrosis: identifying markers of fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Proteomic Analysis of Hepatic Fibrosis in Human Immunodeficiency Virus–Associated Nonalcoholic Fatty Liver Disease Demonstrates Up-regulation of Immune Response and Tissue Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. enanta.com [enanta.com]
- 7. Comparative Proteomic Analysis of Liver Steatosis and Fibrosis after Oral Hepatotoxicant Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. Genomics and proteomics in liver fibrosis and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. Single-cell and bulk transcriptomics of the liver reveals potential targets of NASH with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hsd17B13 Inhibitor Selectivity: A Focus on Cross-Reactivity with HSD Family Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring accurate experimental outcomes and therapeutic potential. This guide provides a comparative analysis of the cross-reactivity of a representative potent and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, against other HSD enzymes. While specific data for a compound designated "Hsd17B13-IN-66" is not publicly available, the detailed characterization of BI-3231 offers a robust surrogate for understanding the selectivity profile of a high-quality HSD17B13 inhibitor.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease, making it an attractive therapeutic target.[1][3][4][5] The development of potent and selective inhibitors is crucial for elucidating its biological functions and for therapeutic development.[3][6][7]
Selectivity Profile of a Potent HSD17B13 Inhibitor
The selectivity of an HSD17B13 inhibitor is critical to avoid off-target effects, given the high degree of structural similarity within the HSD17B family. These enzymes catalyze the interconversion of steroids and other alcohols and ketones, playing vital roles in various physiological processes.[8][9]
A key aspect of characterizing any HSD17B13 inhibitor is to assess its activity against other HSD17B isoforms. The following table summarizes the selectivity of the well-characterized HSD17B13 inhibitor, BI-3231, against its closely related homolog, HSD17B11.
| Enzyme Target | Inhibitor | IC50 (nM) | Fold Selectivity | Reference |
| Human HSD17B13 | BI-3231 | 1.4 | >7143 | [6] |
| Human HSD17B11 | BI-3231 | >10,000 | - | [6] |
Table 1: Selectivity of BI-3231 against HSD17B11. The data demonstrates the high selectivity of BI-3231 for HSD17B13 over the structurally similar HSD17B11. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Methodologies for Selectivity Assessment
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following outlines a typical methodology used for assessing the cross-reactivity of HSD17B13 inhibitors.
Recombinant Enzyme Inhibition Assay
This assay directly measures the effect of an inhibitor on the enzymatic activity of purified recombinant HSD enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant human HSD17B13 and other HSD17B isoforms are diluted to an appropriate concentration in assay buffer. The substrate (e.g., estradiol or retinol) and the cofactor (NAD+) are also prepared in the assay buffer.[6][10]
-
Compound Preparation: The test inhibitor (e.g., BI-3231) is serially diluted to generate a range of concentrations.
-
Assay Procedure:
-
6 µL of the diluted recombinant enzyme is added to each well of a microtiter plate containing the pre-spotted test compounds.
-
The plate is incubated for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[6]
-
6 µL of a substrate/cofactor mixture is then added to initiate the enzymatic reaction.[6]
-
The reaction is allowed to proceed for a defined period (e.g., 4 hours) at room temperature.[6]
-
-
Detection and Analysis: The reaction is stopped, and the product formation is quantified using a suitable detection method, such as mass spectrometry.[6][10] The IC50 values are then calculated by plotting the percent inhibition against the inhibitor concentration.
Figure 1. Workflow for HSD Enzyme Inhibition Assay.
Signaling and Functional Context
While direct enzyme inhibition assays are crucial, understanding the broader cellular context is also important. HSD17B13 is localized to lipid droplets within hepatocytes.[1][2] Its enzymatic activity is thought to play a role in lipid and steroid metabolism within these organelles. The development of selective inhibitors allows for the precise dissection of HSD17B13's role in these pathways, distinguishing its functions from those of other HSD family members that may be present in the same cellular environment.
Figure 2. Cellular Targeting of a Selective HSD17B13 Inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. escholarship.org [escholarship.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
HSD17B13 Inhibition: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of inhibiting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. While direct RNA-seq data for the specific inhibitor Hsd17B13-IN-66 is not publicly available, this document synthesizes findings from alternative HSD17B13 modulation methods, including shRNA-mediated knockdown in preclinical models, the impact of a naturally occurring protective genetic variant in humans, and insights into other therapeutic alternatives such as the small molecule inhibitor BI-3231 and the RNAi therapeutic GSK4532990 (formerly ARO-HSD).
Executive Summary of HSD17B13 Inhibition Strategies
Inhibition of HSD17B13 is being explored through multiple modalities, each with a unique mechanism of action. Genetic studies have paved the way, demonstrating that a loss-of-function variant of HSD17B13 is protective against the progression of liver disease.[1] This has spurred the development of pharmacological inhibitors aiming to replicate this protective effect. The primary approaches covered in this guide are:
-
shRNA-mediated knockdown: Directly reduces the levels of Hsd17b13 mRNA, providing a clear cause-and-effect model for transcriptomic analysis.
-
Genetic Variation (rs72613567): A naturally occurring splice variant that leads to a truncated, non-functional protein, offering insights into the long-term consequences of reduced HSD17B13 activity in humans.
-
Small Molecule Inhibition (BI-3231): A potent and selective inhibitor that directly targets the enzymatic activity of the HSD17B13 protein.[2]
-
RNA Interference (GSK4532990/ARO-HSD): A therapeutic approach that uses small interfering RNA (siRNA) to specifically degrade HSD17B13 mRNA in hepatocytes.[3][4][5]
Comparative Analysis of Transcriptomic Changes
The following tables summarize the known transcriptomic and functional outcomes associated with different methods of HSD17B13 inhibition.
Table 1: Key Gene Expression Changes Following Hsd17b13 Knockdown in a High-Fat Diet Mouse Model
Data derived from the analysis of GEO dataset GSE220684 from a study on Hsd17b13 knockdown in the livers of high-fat diet-fed obese mice.
| Gene Symbol | Full Gene Name | Log2 Fold Change (shHsd17b13 vs. Control) | Implicated Pathway/Function |
| Cd36 | CD36 molecule | Downregulated | Fatty acid uptake |
| Cept1 | Choline/ethanolamine phosphotransferase 1 | Upregulated | Phospholipid metabolism |
| Timp2 | Tissue inhibitor of metallopeptidase 2 | Downregulated | Fibrosis |
| Col1a1 | Collagen type I alpha 1 chain | Downregulated | Fibrosis |
| Tgf-β | Transforming growth factor beta | Downregulated | Fibrosis, Inflammation |
Table 2: Comparison of Different HSD17B13 Inhibition Modalities
| Feature | shRNA-mediated Knockdown (Mouse Model) | Genetic Variant (rs72613567) (Human) | BI-3231 (in vitro) | GSK4532990/ARO-HSD (Human) |
| Mechanism of Action | mRNA degradation via shRNA | mRNA splicing alteration leading to truncated protein | Direct enzymatic inhibition | mRNA degradation via RNAi |
| Key Transcriptomic Effects | Downregulation of genes involved in fatty acid uptake and fibrosis; Upregulation of genes in phospholipid metabolism. | Downregulation of inflammation-related gene sets.[6] | Restoration of lipid metabolism and homeostasis.[7][8] | Dose-dependent reduction of hepatic HSD17B13 mRNA.[9] |
| Impact on Liver Phenotype | Marked improvement in hepatic steatosis and reduced markers of liver fibrosis. | Reduced risk of NASH, fibrosis, and cirrhosis.[10][11] | Reduced triglyceride accumulation and lipotoxic effects.[8] | Reduction in alanine aminotransferase (ALT) levels.[9] |
| Data Availability | Publicly available RNA-seq data (GEO: GSE220684). | Transcriptome profiling mentioned in publications, but specific DEG lists are not readily available in public supplements.[10] | No public RNA-seq data; effects inferred from functional assays.[12] | Clinical trial data on HSD17B13 mRNA reduction; no public, detailed RNA-seq data.[3][9] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for RNA-seq analysis of HSD17B13 inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARO-HSD - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ARO-HSD - Wikipedia [en.wikipedia.org]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pharmacological Inhibition of HSD17B13: A Comparative Guide to Replicating Genetic Loss-of-Function in Liver Disease
A detailed analysis of whether small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) can mimic the protective effects observed with genetic loss-of-function (LOF) variants in chronic liver diseases.
Introduction
Genetic studies have consistently demonstrated that loss-of-function (LOF) variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][3] This has made HSD17B13 a compelling therapeutic target for the development of pharmacological inhibitors. This guide provides a comprehensive comparison of the preclinical and clinical data on small molecule inhibitors of HSD17B13 with the established protective effects of HSD17B13 LOF. While information on a specific compound designated "Hsd17B13-IN-66" is not publicly available, this guide will utilize data from other publicly disclosed HSD17B13 inhibitors as representative examples for comparison.
I. HSD17B13: Function and Role in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[4][5] Its expression is upregulated in patients with NAFLD.[4][6] Overexpression of HSD17B13 in preclinical models leads to increased lipid accumulation in the liver, suggesting a role in the pathogenesis of fatty liver disease.[4] The precise enzymatic function of HSD17B13 is still under investigation, with evidence suggesting it may be involved in the metabolism of steroids, bioactive lipids, and retinol.[1][2]
The protective mechanism of HSD17B13 LOF is thought to be linked to the reduction of its enzymatic activity.[1] This leads to alterations in hepatic lipid metabolism and a reduction in liver injury, inflammation, and fibrosis.[1][7]
II. Comparative Efficacy: HSD17B13 LOF vs. Pharmacological Inhibition
The central question for therapeutic development is whether pharmacological inhibition of HSD17B13 can phenocopy the protective effects of genetic LOF. The following tables summarize the available data for comparison.
Table 1: Comparison of Effects on Liver Histology and Injury Markers
| Feature | HSD17B13 Loss-of-Function (LOF) | Pharmacological Inhibitors (e.g., INI-822, EP-036332) |
| Steatosis | No consistent effect on liver fat content.[8] | Data on steatosis is still emerging for most inhibitors. |
| Inflammation | Reduced lobular inflammation.[2] | Preclinical models show reductions in inflammatory markers.[9] |
| Ballooning | Decreased hepatocyte ballooning.[2] | Not explicitly reported for most inhibitors in the public domain. |
| Fibrosis | Reduced risk and severity of liver fibrosis.[1][7] | INI-822 demonstrated anti-fibrotic activity in a "liver-on-a-chip" model.[10] EP-037429 (prodrug of EP-036332) showed hepatoprotective effects in a chronic liver injury mouse model.[9] |
| Liver Enzymes (ALT/AST) | Associated with lower levels of ALT and AST.[2] | ARO-HSD (an siRNA therapeutic) led to decreased serum ALT levels in patients.[11] |
Table 2: Comparison of Effects on Biomarkers and Mechanistic Readouts
| Feature | HSD17B13 Loss-of-Function (LOF) | Pharmacological Inhibitors (e.g., INI-822, BI-3231) |
| Lipid Metabolism | Associated with increased levels of hepatic phospholipids.[1] | INI-822 led to changes in bioactive lipids, including a 79-fold increase in the HSD17B13 substrate, 12-HETE, in rats.[10] |
| Pyrimidine Metabolism | Associated with decreased pyrimidine catabolism.[7][8] | Not yet reported for pharmacological inhibitors. |
| Target Engagement | N/A (genetic inactivation) | BI-3231 is a potent inhibitor with an IC50 of 1 nM.[12] Pfizer has disclosed inhibitors with IC50 values in the nanomolar range.[8] |
III. Experimental Methodologies
HSD17B13 Inhibition Assays:
-
Biochemical Assays: The enzymatic activity of recombinant HSD17B13 is measured in the presence of a substrate (e.g., leukotriene B4 or estradiol) and a cofactor (NAD+). The formation of the product is monitored by mass spectrometry to determine the inhibitory potency (IC50) of test compounds.[9]
-
Cellular Assays: HEK293 cells stably expressing human or mouse HSD17B13 are used. The cells are treated with a substrate (e.g., estradiol) and the test compound. The level of the metabolic product is quantified to assess the inhibitor's activity in a cellular context.[9]
In Vivo Models of Liver Injury:
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF) Mouse Model: This is a widely used diet-induced model of NASH that recapitulates key features of the human disease, including steatosis, inflammation, and fibrosis.[9]
-
Adenoviral-Mediated Liver Injury Model: Adenoviral vectors are used to induce acute liver injury in mice, allowing for the evaluation of the hepatoprotective effects of HSD17B13 inhibitors.[9]
-
Zucker Obese Rat Model: This genetic model of obesity and insulin resistance is used to study metabolic diseases, including the effects of drug candidates on lipid metabolism.[10]
"Liver-on-a-Chip" Model:
-
This in vitro model uses primary human liver cells cultured in a microfluidic device to create a three-dimensional structure that mimics the architecture and function of the liver. It allows for the testing of drug efficacy and toxicity in a more physiologically relevant system.[10][13]
IV. Visualizing the Landscape
Diagram 1: HSD17B13 Signaling and Points of Intervention
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 11. drughunter.com [drughunter.com]
- 12. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 13. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hsd17B13-IN-66: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers and scientists at the forefront of drug development, the proper management and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Hsd17B13-IN-66, a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is recommended.
Core Principles of Chemical Waste Management
The disposal of any research chemical should adhere to the fundamental principles of laboratory safety and environmental protection. All chemical waste must be managed in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all disposable materials that have come into direct contact with this compound, including gloves, bench paper, pipette tips, and contaminated vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all solutions containing this compound, including unused experimental solutions and solvent rinses, in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Container Management:
-
Select waste containers that are chemically compatible with the waste being collected. For this compound, which is likely dissolved in an organic solvent, a high-density polyethylene (HDPE) or glass container is appropriate for liquid waste.
-
Ensure all waste containers are in good condition, with no leaks or cracks.
-
Keep waste containers securely closed except when adding waste.
3. Labeling:
-
Properly label all waste containers with a hazardous waste tag as soon as waste is first added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and its approximate concentration.
-
The primary hazard(s) (e.g., "Potentially Toxic," "Chemical of Unknown Toxicity").
-
The date the waste was first added to the container.
-
The Principal Investigator's name and laboratory contact information.
-
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the laboratory.
5. Disposal:
-
Once a waste container is full, or if it has been in the lab for an extended period (typically 90 days, but check with your EHS office), arrange for a pickup by your institution's EHS department.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data and Waste Management Summary
In the absence of specific quantitative data for this compound, the following table provides a general framework for its waste management based on standard laboratory practices for compounds of unknown toxicity.
| Waste Type | Recommended Container | Key Disposal Considerations |
| Solid Waste (contaminated labware) | Lined, rigid, closable container labeled as "Hazardous Waste" | Collect all items that have come into contact with the compound. Do not overfill the container. |
| Liquid Waste (solutions, rinsates) | Chemically compatible (e.g., HDPE, glass) bottle with a screw-top cap | Segregate from other liquid waste streams. Use secondary containment. Do not mix incompatible chemicals. |
| Sharps Waste (contaminated needles, etc.) | Puncture-resistant sharps container | Never recap needles. Do not overfill the container. |
| Unused/Expired Pure Compound | Original container or a new, properly labeled container | Treat as hazardous chemical waste. Arrange for pickup by EHS. |
Experimental Protocols and Safety Considerations
When handling this compound, standard personal protective equipment (PPE) should be worn at all times, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
All manipulations of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. By adhering to these procedures and consulting with your local EHS office, you can ensure a safe and compliant research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
